Ridaforolimus

Catalog No.
S548416
CAS No.
572924-54-0
M.F
C53H84NO14P
M. Wt
990.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ridaforolimus

CAS Number

572924-54-0

Product Name

Ridaforolimus

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H84NO14P

Molecular Weight

990.2 g/mol

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1

InChI Key

BUROJSBIWGDYCN-GAUTUEMISA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

AP23573; AP 23573; AP-23573; MK8669; MK 8669; MK-8669; Deforolimus, Ridaforolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

The exact mass of the compound Ridaforolimus is 989.56294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ridaforolimus mechanism of action mTOR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Pathway

Ridaforolimus is a non-prodrug analog of rapamycin, specifically designed with improved aqueous solubility, stability, and affinity for its target [1] [2]. Its mechanism is centered on the precise inhibition of the mTOR kinase.

The diagram below illustrates the core signaling pathway affected by this compound.

g PI3K_AKT PI3K/AKT Pathway Activation (e.g., via PTEN loss) mTORC1 mTORC1 Complex PI3K_AKT->mTORC1 Downstream Downstream Translation & Cell Growth mTORC1->Downstream pS6K p-S6K mTORC1->pS6K p4EBP1 p-4E-BP1 mTORC1->p4EBP1 HIF1a HIF-1α mTORC1->HIF1a VEGF VEGF & Angiogenesis HIF1a->VEGF Rida This compound-FKBP12 Complex Rida->mTORC1 Inhibits

This compound inhibits mTORC1, blocking key downstream signals that drive cancer cell growth and angiogenesis.

  • Inhibition of mTORC1 Signaling: this compound enters the cell and forms a complex with the intracellular protein FKBP12. This drug-receptor complex then directly binds to and inhibits mTORC1 [1] [2]. This action suppresses the phosphorylation of its key downstream effectors:
    • S6K1 (Ribosomal protein S6 kinase-beta-1)
    • 4E-BP1 (Eukaryotic translation initiation factor 4E-binding protein 1) [3] [1] [2] Inhibition of these targets leads to a decrease in cap-dependent translation and protein synthesis, ultimately arresting the cell cycle and reducing cell proliferation [3].
  • Anti-angiogenic Effects: By inhibiting mTORC1, this compound also reduces the production of Hypoxia-inducible factor 1-alpha (HIF-1α). Since HIF-1α is a key transcription factor for Vascular Endothelial Growth Factor (VEGF), this results in the inhibition of tumor angiogenesis [3].
  • Additional Mechanisms: Beyond mTORC1, research indicates that this compound can suppress the phosphorylation of TRIM28 and reduce the expression and promoter mutation of hTERT (human telomerase reverse transcriptase), which may contribute to its anti-tumor activity [1] [2].

Preclinical & Clinical Evidence

The therapeutic potential of this compound is supported by data from both preclinical models and clinical trials across various cancer types.

Combination with Bicalutamide in Prostate Cancer
  • Rationale: Cross-talk between the AR and PI3K/AKT/mTOR pathways is a known mechanism of resistance in prostate cancer. Simultaneous inhibition of both pathways is a strategy to overcome this [4].
  • Experimental Protocol: In vitro proliferation assays were performed on prostate cancer cell lines (e.g., C4-2). Cells were treated with serial concentrations of this compound, bicalutamide, or a fixed-ratio combination for 72 hours. Cell growth was quantified using assays like CyQUANT. The nature of the drug interaction (synergistic, additive, or antagonistic) was evaluated using the Combination Index (CI) method of Chou and Talalay [4].
  • Key Findings: The combination of this compound and bicalutamide produced synergistic antiproliferative effects in vitro, with CI values < 1. This synergy was confirmed in vivo, where the combination resulted in potent antitumor activity and parallel reductions in plasma PSA levels in mouse xenograft models [4].
Combination with Vorinostat in Renal Cell Carcinoma (RCC)
  • Rationale: mTOR inhibition can trigger a feedback loop that upregulates phosphorylated Akt (pAkt), a key resistance mechanism. HDAC inhibitors like vorinostat can block this upregulation [3].
  • Experimental Protocol (Phase I Study): This study used a modified 3+3 dose escalation design in patients with advanced solid tumors, mostly RCC. Patients received oral this compound (daily for 5 days, then 2 days off) and Vorinostat (once or twice daily for 3 days, then 4 days off) weekly in 21-day cycles. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [3].
  • Key Findings: The combination was tolerable, with thrombocytopenia identified as the dose-limiting toxicity. The RP2D was established as this compound 20mg daily (days 1-5) with Vorinostat 100mg daily (days 1-3) weekly. Notably, two patients with papillary RCC maintained disease control for 54 and 80 weeks, suggesting a particularly promising activity in this RCC subtype [3].

Clinical Trial Summary and Adverse Events

The following table summarizes key clinical findings and safety data for this compound across different cancer types from the search results.

Cancer Type Regimen Key Efficacy Findings Common & Notable Adverse Events (AEs)
Advanced Sarcomas Single-agent (40 mg QD × 5 days/week) [5] [6] 29% clinical benefit rate; 2% partial response rate in STS [5] Mucositis, myelosuppression (dose-limiting) [5]
Metastatic Sarcoma (Post-Chemo) Single-agent (40 mg QD × 5 days/week) [6] Statistically significant delay in tumor progression (Phase III) [6] -
Endometrial Cancer Single-agent (IV 12.5 mg or oral 40 mg) [1] [2] [6] Considerable anti-tumor activity and disease stabilization (Phase II) [6] -
Taxane-Treated CRPC Single-agent (50 mg IV weekly) [7] No objective response; 47.4% achieved stable disease (Phase II) [7] Generally well tolerated; mild to moderate severity AEs [7]
HER2+ Breast Cancer This compound + Trastuzumab [6] Median PFS of 5.4 months in trastuzumab-resistant mBC [6] Stomatitis (59%), diarrhea (27%), rash (27%) [6]
Various Solid Tumors This compound + Vorinostat [3] Disease stabilization in papillary RCC [3] Thrombocytopenia (dose-limiting) [3]

Research Considerations and Future Directions

For researchers designing studies with this compound, several factors are worth noting:

  • Biomarker-Driven Research: Preclinical data strongly associates PTEN loss and elevated AKT/mTOR pathway activity with increased sensitivity to this compound [4]. Future clinical studies could benefit from patient stratification based on these or other predictive biomarkers.
  • Exploring Drug Combinations: As evidenced by the combinations with bicalutamide, vorinostat, and trastuzumab, the primary clinical potential of this compound likely lies in rational combination therapies that counter known resistance mechanisms to standard treatments [3] [4] [6].
  • Dosing and Scheduling: The search results indicate that an intermittent dosing schedule (e.g., 5 days on/2 days off weekly, or 3 days on/4 days off weekly in combinations) is commonly used to manage toxicity while maintaining efficacy [3] [1] [2].

This compound represents a well-characterized mTOR inhibitor with a solid mechanistic foundation. Its most promising application appears to be in combination regimens, where it can help overcome resistance to targeted therapies and chemotherapy.

References

The PI3K/AKT/mTOR Pathway and Ridaforolimus Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT/mTOR (PAM) pathway is a crucial regulator of cell survival, growth, and proliferation, and is one of the most frequently activated signaling pathways in human cancer [1]. Ridaforolimus is a non-prodrug rapalog that specifically inhibits the mTORC1 complex [2].

The diagram below illustrates the core PI3K/AKT/mTOR pathway and the specific action point of this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K (Class IA) RTK->PI3K Activates PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 Catalyzes Akt Akt (PKB) PIP2_PIP3->Akt Recruits & Activates mTORC1 mTORC1 Complex Akt->mTORC1 Activates S6K_4EBP1 p-S6K / p-4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates CellProcess Cell Growth Protein Synthesis Cell Cycle Progression S6K_4EBP1->CellProcess Leads to PTEN PTEN (Tumor Suppressor) PTEN->PIP2_PIP3 Dephosphorylates (Inhibits) This compound This compound (mTORC1 Inhibitor) FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Complex Inhibits

This compound inhibits mTORC1 by forming a complex with FKBP12, blocking downstream signals for cell growth.

This compound forms a complex with FKBP12, which binds to and directly inhibits the mTORC1 complex [2]. This inhibition suppresses the phosphorylation of key downstream effector proteins: p70S6 kinase (S6K) and 4E-BP1, ultimately disrupting processes essential for cancer cell proliferation and survival [3] [2].

Clinical Trial Data for this compound

The clinical development of this compound has been explored in various cancers, both as a single agent and in combination therapy.

Selected Clinical Trials of this compound as a Single Agent

Tumor Type Dosing Regimen Key Efficacy Findings Study Details
Advanced Solid Tumors (Chinese patients) 40 mg, orally, once daily × 5 days/week Demonstrated disease stabilization; potential to halt tumor progression rather than induce shrinkage [2]. Open-label, single-center PK study [2].
Soft Tissue and Bone Sarcomas 40 mg, orally, once daily × 5 days/week Modest statistically significant delay in tumor progression [2] [4]. Phase III randomized trial [2].
Advanced Endometrial Carcinoma 40 mg, orally, once daily × 5 days/week / 12.5 mg IV, once daily × 5 days, every 2 weeks Showed modest anti-tumor activity and was reasonably tolerated [2] [4]. Phase II trials (open-label, single-arm) [2].
Refractory Pediatric Solid Tumors 8-16 mg/m², orally, once daily × 5 days/week Orally bioavailable and well tolerated, indicating a promising therapeutic option [4]. Phase I study (international, open-label) [2] [4].

Selected Combination Therapy Trials with this compound

Combination Partners Tumor Type Key Efficacy Findings Study Details
Trastuzumab HER2-positive Metastatic Breast Cancer Median PFS: 5.4 months; demonstrated antitumor activity in trastuzumab-resistant patients [4]. Phase IIb trial (n=34) [4].
Dalotuzumab & Exemestane Postmenopausal ER+ Breast Cancer Median PFS: 23.3 weeks (triple therapy) vs. 31.9 weeks (this compound + exemestane); triple therapy did not improve PFS [4]. Randomized Phase II trial [4].
Ponatinib, Bicalutamide, MK-2206, MK-0752, Taxanes Various Advanced Solid Tumors Explored to overcome resistance or enhance efficacy; outcomes vary by combination and cancer type [2]. Various Phase I/II trials [2].

Experimental Research Considerations

For researchers designing experiments with this compound, key methodological details and pathway analysis points are critical.

Key Experimental Protocols from Literature

  • In Vivo Dosing: In xenograft models, this compound has been administered orally at doses ranging from 3 mg to 28 mg, once daily for 5 days every 2 weeks on a 4-week cycle [2].
  • Biomarker Analysis: A key method for confirming target engagement involves assessing the reduction of phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6 (pS6) in tumor or surrogate tissues via western blot or immunohistochemistry [2].
  • Pathway Interaction Studies: Investigate crosstalk and feedback loops. For instance, note that mTORC1 inhibition can relieve feedback inhibition on the PI3K/AKT pathway, potentially leading to AKT reactivation as a resistance mechanism [1] [5].

The flowchart below outlines a potential workflow for evaluating this compound in a preclinical study.

G Start Cell Line Selection & Pathway Status Assessment A In Vitro Treatment: Dose-Response & Time-Course Start->A B Biomarker Analysis: p-S6, p-4EBP1, AKT A->B C Functional Assays: Proliferation, Apoptosis, Cell Cycle B->C PTEN_Check Check for PTEN loss or PIK3CA mutation B->PTEN_Check D In Vivo Validation: Xenograft Model C->D E Tumor Analysis: Biomarker & Efficacy D->E Data Data Integration & Resistance Mechanism Investigation E->Data

A proposed workflow for preclinical evaluation of this compound, from in vitro testing to in vivo validation.

Conclusion and Key Insights

This compound is a defined mTORC1 inhibitor with demonstrated clinical activity in specific solid tumors, particularly sarcomas and endometrial cancer. Its efficacy is often characterized by disease stabilization rather than tumor regression. A prominent challenge in targeting the PAM pathway is feedback activation and inherent resistance, making combination therapies a critical area of ongoing research.

References

In Vivo Efficacy of Ridaforolimus in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Treatment Groups Key Findings Proposed Mechanism & Notes
Endometrial Cancer (FGFR2 mutant xenograft) [1] Ponatinib, Ridaforolimus, Combination Combination superior to either monotherapy; induced tumor regression Synergistic dual-pathway inhibition: Ponatinib targets FGFR2, this compound inhibits mTOR; effective against tumors with dual pathway dysregulation.
Sarcoma & Endometrial Cancer (Xenograft models) [2] This compound monotherapy Potent antitumor activity Associated with inhibition of mTOR signaling (e.g., reduced phospho-S6 levels).
Solid Tumors (Lung adenocarcinoma LXFA629 xenograft) [3] Dalotuzumab, this compound, Combination Enhanced pathway inhibition and antitumor effect vs monotherapies Blocks compensatory feedback: mTOR inhibition activates IGF1R signaling; adding Dalotuzumab (anti-IGF1R) prevents this escape mechanism.

Detailed Experimental Protocols

Here are the methodologies for the key in vivo experiments cited above.

Combination Study with Ponatinib in Endometrial Cancer

This protocol is designed to test the synergistic effect of targeting FGFR2 and mTOR simultaneously [1].

  • Animal Model: Immunodeficient female mice implanted with tumor fragments from an endometrial cancer xenograft model bearing an activating FGFR2 mutation.
  • Dosing Regimen:
    • Ponatinib: Administered orally.
    • This compound: Administered via intraperitoneal (i.p.) injection.
    • Schedule: Dosing was conducted over a period of 4 weeks.
  • Experimental Groups: The study included control groups (dosed with vehicles), monotherapy arms (ponatinib alone and this compound alone), and the combination therapy arm.
  • Efficacy Assessment: Tumor growth was monitored and compared across the different treatment groups to evaluate superior efficacy.
Single-Agent Activity in Sarcoma and Endometrial Models

This study assessed the fundamental efficacy and mechanism of this compound [2].

  • Animal Model: Sarcoma and endometrial cancer xenograft models established in mice.
  • Dosing: this compound was administered according to established in vivo protocols.
  • Analysis:
    • Tumor Growth: Measurement of tumor volume over time to determine antitumor activity.
    • Biomarker Analysis: Immunoblot analysis of tumor samples post-treatment to confirm inhibition of mTOR signaling, typically evidenced by a decrease in phosphorylated downstream targets like S6K1 and 4E-BP1.

Mechanism of Action and Signaling Pathways

This compound is a non-prodrug rapalog that acts as a selective mTOR inhibitor [4] [5]. Its mechanism can be summarized as follows:

G PI3K_Activation Growth Factor Signals (e.g., IGF1R, FGFR2) PIP3 PIP3 PI3K_Activation->PIP3 AKT AKT Activation PIP3->AKT mTORC1 mTORC1 Complex AKT->mTORC1 CellProcesses Promotes: • Protein Synthesis • Cell Growth • Proliferation mTORC1->CellProcesses CompensatoryLoop Compensatory IGF1R/ IRS1 Signaling mTORC1->CompensatoryLoop Negative Feedback Relieved upon Inhibition This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->mTORC1 CompensatoryLoop->AKT Re-activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Negates

This compound inhibits mTORC1, impacting key cellular processes. This can trigger compensatory IGF1R signaling, a resistance mechanism addressed in combination therapies [4] [3].

Research Implications and Future Directions

The preclinical data underscores several strategic considerations for developing this compound:

  • Rational Combinations: The synergy observed with ponatinib demonstrates the promise of targeting multiple dysregulated pathways simultaneously [1].
  • Blocking Feedback Loops: The combination with dalotuzumab provides proof-of-concept that inhibiting compensatory IGF1R signaling can enhance the efficacy of mTOR inhibition and is a clinically viable strategy [3].
  • Biomarker Exploration: Identifying predictors of response is crucial. Preclinical evidence suggests that factors like cell-cycle status (proportion of cells in G0-G1 phase) and the expression of proteins like p21 and p27 may be associated with greater sensitivity to this compound [2].

References

Biological Rationale & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Ridaforolimus is a potent and selective mammalian target of rapamycin (mTOR) inhibitor [1] [2]. It is a rapamycin analog that does not function as a prodrug [1].

Its mechanism mirrors that of rapamycin: this compound first binds to the intracellular protein FKBP12 [3]. This drug-protein complex then allosterically inhibits mTOR complex 1 (mTORC1) [3] [4]. This inhibition blocks the phosphorylation of key downstream effector proteins involved in cell growth and proliferation, such as ribosomal protein S6 and 4E-BP1 [5] [3]. The following diagram illustrates this pathway and the inhibitory site of this compound.

G GrowthFactors Growth Factor Signals PI3K PI3K/AKT Pathway GrowthFactors->PI3K mTORC1 mTORC1 Complex PI3K->mTORC1 pS6 S6 Ribosomal Protein (Phosphorylated) mTORC1->pS6 p4EBP1 4E-BP1 (Phosphorylated) mTORC1->p4EBP1 Translation Cap-Dependent Translation pS6->Translation p4EBP1->Translation Dephosphorylation Promotes CellGrowth Cell Growth & Proliferation Translation->CellGrowth Rida This compound FKBP12 FKBP12 Rida->FKBP12  Binds Rida_FKBP This compound-FKBP12 Complex FKBP12->Rida_FKBP Rida_FKBP->mTORC1  Inhibits

Diagram: this compound inhibits mTORC1 by forming a complex with FKBP12, thereby blocking downstream signals for cell growth.

Quantitative Potency (IC₅₀) Data

The tables below summarize the key potency data for this compound from biochemical, cellular, and in vivo studies.

Table 1: Direct Target Inhibition and Cellular Efficacy

Assay Type Target / Process Cell Line / System Reported IC₅₀ / EC₅₀ Source
Biochemical mTOR Kinase HT-1080 Fibrosarcoma 0.2 nM [5] [1] [2]
Cell-Based S6 Phosphorylation HT-1080 Fibrosarcoma 0.2 nM [5] [1] [2]
Cell-Based 4E-BP1 Phosphorylation HT-1080 Fibrosarcoma 5.6 nM [5] [2]
Cell-Based Cell Proliferation HT-1080 Fibrosarcoma 0.5 nM (EC₅₀) [5] [2]
Cell-Based VEGF Production Endothelial Cells 0.1 nM (EC₅₀) [6] [3]

Table 2: Antiproliferative Activity in Various Cancer Cell Lines

Cell Line Cancer Type Reported Potency (IC₅₀ / Imax) Source
Sarcoma Panel Various Sarcomas 0.7 - 10 nM (IC₅₀) [7]
Prostate Cancer Panel Prostate Cancer Varied; greatest sensitivity in PTEN-null lines [8]
HCT-116 Colon Cancer Demonstrated sensitivity (broad panel) [5] [6]
MCF7 Breast Cancer Demonstrated sensitivity (broad panel) [5] [6]
PC-3 Prostate Cancer Demonstrated sensitivity (broad panel) [5] [6]
A549 Lung Cancer Demonstrated sensitivity (broad panel) [5] [6]
PANC-1 Pancreatic Cancer Demonstrated sensitivity (broad panel) [5] [6]

Experimental Protocols

Here are standard methodologies used to determine the IC₅₀ of this compound in cellular models.

Cell-Based Target Inhibition (Western Blot)

This protocol assesses the inhibition of downstream mTOR phosphorylation [1] [6].

  • Cell Line: HT-1080 fibrosarcoma cells.
  • Drug Treatment: Treat cells with a concentration range of this compound (0-100 nM) for 2 hours.
  • Lysis & Analysis: Harvest cells and prepare lysates. Resolve proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting.
  • Antibodies: Use antibodies against phospho-S6 ribosomal protein (p-S6) and phospho-4E-BP1 (p-4E-BP1).
  • Detection: Use chemiluminescence and autoradiography. The IC₅₀ is determined from the inhibition curve of phosphorylation levels.
Cell Proliferation Assay

This protocol measures the anti-proliferative effect of this compound [8].

  • Cell Plating: Plate exponential-phase cells (e.g., various prostate cancer lines) in 96-well plates.
  • Drug Treatment & Incubation: After 24 hours, treat cells with serial dilutions of this compound (e.g., 0.0001 nM to 1000 nM) for 72 hours.
  • Viability Measurement: Quantify cell growth using a fluorescence-based kit (e.g., CyQUANT) or colorimetric assays (e.g., Sulforhodamine B).
  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or the maximal inhibitory effect (Imax) from the dose-response curve.

Research Applications & Synergistic Combinations

Beyond its use as a selective mTORC1 probe, this compound shows promise in combination therapies.

  • Sarcoma Monotherapy: this compound demonstrated potent activity across sarcoma cell lines with IC₅₀ values in the low nanomolar range (0.7-10 nM), irrespective of PTEN status [7].
  • Synergy with Antiandrogens: In prostate cancer models, combining this compound with the antiandrogen bicalutamide produced synergistic antiproliferative effects in vitro and potent antitumor activity in vivo [8].
  • Combination with Chemotherapy: A phase I clinical trial combined oral this compound with paclitaxel and carboplatin, establishing a recommended phase II dose and showing antitumor activity in patients with advanced solid tumors [9].

Critical Technical Notes

  • Solubility & Storage: this compound is highly soluble in DMSO (≥44-100 mg/mL) but insoluble in water or ethanol. Stock solutions should be prepared fresh, and the solid product must be stored desiccated at -20°C [5] [1] [2].
  • Cytostatic Action: The primary effect of this compound is cytostatic (inhibiting cell cycle progression in G1 phase) rather than cytotoxic, which is consistent with other rapalogs [5] [4].
  • Specificity: this compound is a highly selective mTORC1 inhibitor and does not significantly inhibit mTORC2 at common working concentrations [3] [4].

References

Ridaforolimus downstream biomarkers p-4E-BP1 pS6

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Biomarker Data and Inhibition

The table below summarizes key quantitative findings on p-4E-BP1 and pS6 inhibition from clinical trials of ridaforolimus.

Tissue / Sample Type Biomarker Analyzed Level of Inhibition Dosing Context Citation
Peripheral Blood Mononuclear Cells (PBMCs) p-4E-BP1 Median of >96% inhibition within 1 hour post-dose IV, once daily for 5 days, every 2 weeks [1]
Peripheral Blood Mononuclear Cells (PBMCs) p-4E-BP1 Median of >80% reduction 4 hours post-dose IV, 12.5 mg or 15 mg once daily for 4 days [2]
Skin p-4E-BP1 & pS6 Evidence of inhibition (persistence varied) IV, once daily for 5 days, every 2 weeks [1] [3]
Tumor (Malignant Glioma) pS6 Reduced levels in resected brain specimens IV, 4 days prior to surgical resection [2]
Tumor (Various Solid Tumors) p-4E-BP1 & pS6 Reduction in levels observed Various dosing regimens [3] [4]

Experimental Protocols for Biomarker Analysis

The assessment of p-4E-BP1 and pS6 in clinical trials involves specific methodologies for sample collection, processing, and analysis.

  • Immunoblot (Western Blot): This technique is typically used for p-4E-BP1 detection in PBMCs and other homogeneous cell populations. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with a specific antibody against p-4E-BP1 (e.g., from Cell Signaling Technology) to detect changes in protein phosphorylation levels [1].
  • Immunohistochemistry (IHC): This method is standard for analyzing pS6 and sometimes p-4E-BP1 in formalinfixed, paraffin-embedded (FFPE) tissue sections, such as tumor biopsies or skin samples.
    • Procedure: Tissue sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate buffer [2] [5] [6].
    • Staining: Sections are incubated with a primary antibody specific for pS6 (e.g., #5364, Cell Signaling Technology) or p-4E-BP1 (e.g., #9451, Cell Signaling Technology) [5] [6].
    • Quantification: Staining is often evaluated by pathologists using a semi-quantitative scoring system that considers both the intensity (0 for no stain to 3 for strong brown stain) and the percentage of positive tumor cells. A combined score (intensity × percentage) is calculated, with a common cutoff (e.g., score ≥4) defining positive expression [6].

mTOR Signaling Pathway and Biomarker Context

The biomarkers p-4E-BP1 and pS6 are direct downstream effectors of the mTORC1 complex. The following diagram illustrates the signaling pathway and where this compound acts.

mTOR_Pathway PI3K_AKT PI3K/AKT Signaling mTORC1 mTORC1 Complex PI3K_AKT->mTORC1 p4EBP1 p-4E-BP1 (Biomarker) mTORC1->p4EBP1 Phosphorylates pS6 pS6 (Biomarker) mTORC1->pS6 Phosphorylates This compound This compound This compound->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation p4EBP1->CellGrowth pS6->CellGrowth

Research Implications and Clinical Correlation

  • Proof of Target Engagement: The consistent and potent reduction of p-4E-BP1 in PBMCs and pS6 in surrogate and tumor tissues provides direct evidence that this compound successfully engages and inhibits the mTORC1 pathway in humans [1] [2].
  • Surrogate Tissue Utility: PBMCs and skin biopsies serve as accessible surrogate tissues to demonstrate the pharmacodynamic activity of this compound, which is crucial for dose selection in early-phase trials, especially when tumor sampling is challenging [1] [3].
  • Clinical Prognostic Value: Beyond confirming mechanism of action, the expression levels of these biomarkers have been linked to clinical outcomes, suggesting their potential role as predictive or prognostic markers. For example, in rectal cancer, low p-4E-BP1 expression was associated with a lower rate of local recurrence after radiochemotherapy [6].

References

Molecular Mechanism of Action and DEPTOR Interaction

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mTOR signaling pathway and the points of intervention for ridaforolimus and DEPTOR.

mTOR_Pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Activates AKT AKT PI3K->AKT Activates TSC1_TSC2 TSC1_TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1_4EBP1 S6K1_4EBP1 mTORC1->S6K1_4EBP1 Phosphorylates DEPTOR DEPTOR DEPTOR->mTORC1 Inhibits Cell_Growth Cell_Growth S6K1_4EBP1->Cell_Growth Promotes This compound This compound This compound->mTORC1 Inhibits

core mTOR signaling pathway and drug intervention

  • This compound as an mTOR Inhibitor: this compound is a non-prodrug rapalog (a rapamycin derivative) designed with improved aqueous solubility, stability, and affinity for mTOR compared to its parent compound [1]. It acts by forming a complex with the intracellular protein FKBP12. This complex then specifically binds to and inhibits mTOR Complex 1 (mTORC1) [2].

  • The Role of DEPTOR in mTOR Signaling: DEPTOR (DEP-domain-containing mTOR-interacting protein) is an integral component of both mTORC1 and mTORC2, acting as a natural endogenous inhibitor of the mTOR kinase [3]. It directly binds to mTOR, reducing its activity [4] [3]. Cancer cells sometimes exploit high DEPTOR levels to suppress mTORC1 activity, which paradoxically lifts the negative feedback on the PI3K/AKT pathway and promotes cell survival [5] [3].

  • Functional Interplay: this compound and DEPTOR represent two distinct modes of mTOR inhibition—one pharmacological and one physiological. By inhibiting mTORC1, this compound can influence the expression and stability of DEPTOR through a negative feedback loop [3]. Disrupting the DEPTOR-mTOR interaction is being explored as a novel therapeutic strategy, as it could prevent DEPTOR's pro-survival effects in certain cancers [5].

Clinical Application and Trial Data

The following tables summarize key clinical trial findings for this compound.

Table 1: Single-Agent this compound in Advanced Solid Tumors (Phase I/IIa Trial) [6]

Parameter Summary Findings
Patient Population 147 patients with metastatic or unresectable solid tumors refractory to therapy (85 with sarcoma).
Recommended Regimen 40 mg, orally, once daily for 5 days per week.
Most Common Dose-Limiting Toxicity (DLT) Stomatitis (inflammation of the mouth).
Pharmacokinetics Nonlinear, with a terminal half-life of ~42 hours.
Clinical Benefit Rate 24.5% for all patients (27.1% for sarcoma patients), defined as complete response, partial response, or stable disease for ≥4 months.

Table 2: Selected Combination Therapy Trials [1] [7]

Combination Partner Cancer Type(s) Studied Key Findings / Rationale
Vorinostat (HDAC inhibitor) Advanced renal cell carcinoma (RCC) and other solid tumors. The combination was tolerable. Maximum tolerated dose (MTD) was this compound 20 mg/day (5 days/week) + vorinostat 100 mg twice daily (3 days/week). Two papillary RCC patients had prolonged disease control (>1 year) [7].
Ponatinib, Dalotuzumab, etc. Endometrial, prostate, breast cancer, and other solid tumors. Various combinations explored to overcome resistance or target multiple pathways simultaneously. Trials employed diverse dosing schedules [1].

Experimental Approaches for DEPTOR-mTOR Interaction

Research into the DEPTOR-mTOR axis involves specific structural and computational techniques.

Structure-Steered Screening for Disruptive Molecules [5] A published study aimed to find small molecules that disrupt the DEPTOR-mTOR interaction using this workflow:

  • DEPTOR Modeling and Validation: A 3D model of the DEPTOR protein structure was created and validated.
  • Grid-Directed Screening: A defined region of DEPTOR known to interact with mTOR was targeted to screen a library of 10,000 potential protein-protein interaction disrupting molecules.
  • Molecular Docking and MM/GBSA: The top 30 molecules from screening underwent extra-precision molecular docking. Their binding affinity was more accurately estimated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
  • Interaction Profile Analysis: The top 10 molecules were analyzed for their specific interactions with DEPTOR's binding site.
  • Molecular Dynamics (MD) Simulation: The top candidate molecule was subjected to a 100-nanosecond MD simulation to study the stability and atomistic details of its interaction with DEPTOR over time.

Key Research and Clinical Considerations

  • Context-Dependent Role of DEPTOR: DEPTOR can function as either an oncogene or a tumor suppressor, depending on the cancer type [3]. In most tumors, its expression is low, but it is highly expressed in multiple myeloma, thyroid carcinoma, and some lung cancers, where it supports cancer cell survival [3].
  • Focus on Sarcoma and Endometrial Cancer: Clinical data is most robust for sarcomas and endometrial cancer [1] [6]. The clinical benefit in sarcoma patients supported the drug's further development in this area [6].
  • Overcoming Drug Resistance: A key rationale for combination therapies, such as with vorinostat, is to overcome resistance to mTOR inhibition that can develop through mechanisms like increased phosphorylation of AKT [7].

References

Ridaforolimus dose escalation phase I trial design

Author: Smolecule Technical Support Team. Date: February 2026

Core Phase I Trial Design and Outcomes

The foundational phase I/IIa trial for oral ridaforolimus was a multicenter, open-label, non-randomized dose-escalation study [1] [2].

Trial Design Overview
  • Objective: To determine the safety, pharmacokinetics (PK), pharmacodynamics (PD), maximum tolerated dose (MTD), and antitumor activity of oral this compound [1].
  • Population: 147 patients with metastatic or unresectable solid tumors refractory to standard therapy, including 85 patients with sarcoma [1].
  • Design: A standard "3 + 3" design was employed across seven different continuous and intermittent dosing regimens [1].
Key Safety and Dosing Findings

Stomatitis was the most common dose-limiting toxicity (DLT) [1]. The dosing regimen of 40 mg once daily for 5 days per week (QD×5/week) was selected as it provided the best combination of cumulative dose, dose density, and cumulative exposure, and was recommended for subsequent clinical development [1].

The pharmacokinetic profile was nonlinear, with a terminal half-life of approximately 42.0 hours for the 40 mg QD×5 dose [1].

Efficacy Outcomes

The clinical benefit rate—defined as complete response, partial response, or stable disease for ≥4 months—was 24.5% for all patients and 27.1% for patients with sarcoma [1].

Combination Therapy Escalation Protocols

Subsequent phase I trials investigated this compound in combination with other anticancer agents. The summarized data and designs are presented in the table below.

Table 1: Summary of Phase I this compound Combination Trials

Combination Partner Trial Objective Recommended Phase II Dose Key DLTs & Notable Toxicities Efficacy Observations

| Paclitaxel & Carboplatin [3] | Establish MTD and schedule of oral this compound with standard doses of paclitaxel (175 mg/m²) and carboplatin (AUC 5-6). | this compound: 30 mg (Days 1-5 & 8-12) Paclitaxel: 175 mg/m² (Day 1) Carboplatin: AUC 5 mg/mL/min (Day 1) on a 21-day cycle. | Neutropenia, sepsis, mucositis, thrombocytopenia. | 9/18 evaluable patients (50%) achieved a partial response; 6 (33%) had stable disease. | | Bevacizumab [4] | Evaluate safety and feasibility of combining this compound with the VEGF inhibitor bevacizumab. | this compound: 40 mg QDx5/week with standard bevacizumab (10 mg/kg Q2wk or 15 mg/kg Q3wk). | Mucosal inflammation, anorexia. Serious adverse events included bowel perforation, often in patients with abdominal tumors and prior radiotherapy. | No objective responses; 65% of patients achieved stable disease. |

Experimental Protocols from Clinical Trials

Protocol: Dose Escalation and DLT Definition

The following methodology was commonly used across the cited phase I trials [1] [4] [3].

  • Dose Escalation Design: The standard "3 + 3" design was used. Cohorts of 3 patients received a predefined dose of this compound. If no DLT was observed, escalation proceeded to the next dose level. If one DLT occurred, the cohort was expanded to 6 patients. The MTD was defined as the dose at which fewer than 2 of 6 patients experienced a DLT during the first cycle [3].
  • Dose-Limiting Toxicity (DLT) Criteria:
    • Hematologic: Grade 4 neutropenia >7 days; grade 4 thrombocytopenia >7 days; grade 4 neutropenic fever [3].
    • Non-Hematologic: ≥ Grade 3 non-hematologic toxicity (except predefined exceptions like nausea/vomiting without prophylaxis) [3].
    • Other: Failure to administer this compound for ≥5 days due to toxicity [3].
Protocol: Pharmacodynamic Biomarker Analysis

To confirm target engagement and downstream inhibition of the mTOR pathway, the following protocols were implemented [5].

  • Tissue Collection: Tumor biopsies were collected from consenting patients at baseline and after the first cycle of treatment.
  • Biomarker Analysis: Tissue samples were analyzed via immunohistochemistry (IHC) for levels of phosphorylated downstream effectors of mTOR, primarily phosphorylated S6 ribosomal protein (pS6) and phosphorylated 4E-BP1 (p-4E-BP1).
  • Surrogate Tissues: In some trials, peripheral blood mononuclear cells (PBMCs) or skin biopsies were used as surrogate tissues to assess PD effects.
  • Interpretation: A reduction in the levels of pS6 and p-4E-BP1 in post-treatment samples indicates successful inhibition of the mTORC1 pathway by this compound [5].

Mechanism of Action and Signaling Pathways

This compound is a synthetic, non-prodrug analog of rapamycin with ultra-potent and selective mTOR inhibitory activity (IC₅₀ = 0.2 nM) [5] [6]. It specifically forms a complex with the FKBP12 protein, which then binds to and inhibits the mTOR complex 1 (mTORC1). This leads to the downregulation of the PI3K/AKT/mTOR pathway [5].

The following diagram illustrates the key signaling pathway affected by this compound and its cellular consequences.

mTOR_Pathway cluster_signals Growth Signals & Mutations GF Growth Factors PI3K PI3K Activation GF->PI3K AKT AKT PI3K->AKT PTEN PTEN Loss PTEN->AKT mTORC1 mTORC1 Complex AKT->mTORC1 pS6 pS6 mTORC1->pS6 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Angio Angiogenesis (VEGF) mTORC1->Angio Rida This compound (FKBP12 Complex) Rida->mTORC1 Prolif Cell Cycle Progression pS6->Prolif Growth Cell Growth & Protein Synthesis p4EBP1->Growth

Diagram 1: this compound inhibits the mTORC1 pathway, affecting key cellular processes. By binding to FKBP12 and subsequently inhibiting mTORC1, this compound blocks the phosphorylation of downstream effectors S6 and 4E-BP1. This leads to the suppression of cell cycle progression, protein synthesis, and angiogenesis [5] [6].

Clinical Trial Workflow and Patient Management

The successful execution of a phase I trial with this compound requires careful patient management and monitoring. The workflow below outlines the key stages from screening to efficacy assessment.

Trial_Workflow Screen Patient Screening & Informed Consent Eval Baseline Evaluation: - Tumor Assessment (RECIST) - Lab Work (CBC, Chemistry) - Biomarker Sample Collection Screen->Eval Assign Assign to Dose Cohort (3 + 3 Design) Eval->Assign Admin Treatment Administration: Oral this compound per Protocol + Combination Agents (if any) Assign->Admin Cycle1 Cycle 1 DLT Monitoring Period Admin->Cycle1 PKPD Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling Admin->PKPD Monitor Continuous Safety Monitoring: - Weekly Labs - Adverse Event Grading (CTCAE) Cycle1->Monitor Effic Efficacy Assessment: Radiologic Scan every 2 Cycles (RECIST Criteria) Monitor->Effic Decide Decision: Continue, Modify Dose, or Discontinue Effic->Decide Decide->Admin Continue / New Cycle

Diagram 2: Workflow for a phase I this compound trial, illustrating the key stages from patient enrollment through treatment and evaluation [1] [3].

Conclusions and Research Applications

The phase I clinical trials of this compound successfully established a foundation for its further development. The 40 mg once daily for 5 days per week schedule was identified as the recommended monotherapy dose due to its acceptable safety and favorable PK/PD profile [1]. Furthermore, protocols for combining it with cytotoxic chemotherapy (paclitaxel/carboplatin) and targeted agents (bevacizumab) were defined, though combination-specific toxicities like neutropenia and bowel perforation necessitate careful patient selection and monitoring [4] [3].

The consistent observation of disease stabilization across trials highlights the cytostatic potential of mTOR inhibition with this compound, making it a valuable agent for further research in maintenance therapy or combination strategies for sarcomas and other solid tumors.

References

Ridaforolimus combination therapy paclitaxel carboplatin

Author: Smolecule Technical Support Team. Date: February 2026

Ridaforolimus Combination Therapy: Application Notes

This compound is an oral mammalian target of rapamycin (mTOR) inhibitor. When combined with the cytotoxic agents paclitaxel and carboplatin, it has shown antineoplastic activity in patients with advanced solid tumors, with a safety profile that has no unanticipated toxicities [1] [2]. The rationale for this combination lies in the broad activity of paclitaxel and carboplatin across many cancers, and the potential for additive or synergistic effects when paired with a targeted mTOR inhibitor [1] [3].

Recommended Phase II Dose and Schedule

The following regimen was established as the recommended phase II protocol based on a phase I trial (NCT01256268) [1] [2]:

  • This compound: 30 mg, orally, once daily on Days 1-5 and 8-12 of a 21-day cycle.
  • Paclitaxel: 175 mg/m², intravenously, on Day 1 of a 21-day cycle.
  • Carboplatin: AUC 5 mg/mL/min, intravenously, on Day 1 of a 21-day cycle.

Premedication with steroids, antiemetics, and antihistamines before paclitaxel and carboplatin infusion is required [1].

Mechanism of Action and Rationale for Combination

The diagram below illustrates the synergistic mechanism of this combination therapy.

G Rida This compound (mTOR inhibitor) mTORC1 mTORC1 Pathway Rida->mTORC1 Inhibits CellGrowth Cell Growth Proliferation Angiogenesis mTORC1->CellGrowth Downregulates Apoptosis Induced Apoptosis & Tumor Growth Inhibition CellGrowth->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest MitoticArrest->Apoptosis Carboplatin Carboplatin DNA DNA Crosslinking Carboplatin->DNA DNADamage DNA Damage DNA->DNADamage DNADamage->Apoptosis

Safety and Adverse Event Profile

The combination therapy had a manageable safety profile. The most common adverse events (AEs) were primarily hematological, consistent with the known effects of paclitaxel and carboplatin [1] [2]. The table below summarizes the key safety information.

Category Details Citation
Most Common Adverse Events Neutropenia, anemia, thrombocytopenia, fatigue, alopecia, nausea, pain, leukopenia. [1] [2]
Observed Dose-Limiting Toxicities (DLTs) Neutropenia, sepsis, mucositis, thrombocytopenia. [1]
Dose Modification Rules A predefined alternate schedule (Days 1-5 & 8-12) was used to manage DLTs, primarily hematological. [1]
Observed Antineoplastic Efficacy

In the phase I trial, 18 patients were evaluable for response after completing at least two cycles of therapy [1] [2]. The outcomes are summarized in the table below.

Efficacy Parameter Result Citation
Median Tumor Measurement 25% decrease [1]
Best Overall Response [1] [2]
- Partial Response (PR) 9 patients (50%)
- Stable Disease (SD) 6 patients (33%)
- Progressive Disease (PD) 3 patients (17%)
Patients with ≥4 Cycles 13 patients [1]

Detailed Experimental Protocol

This section provides a detailed methodology for the administration and monitoring of this combination therapy as implemented in the phase I trial [1].

Patient Eligibility Criteria
  • Inclusion Criteria: Patients ≥18 years with advanced solid tumor cancers not deemed curable by other therapies; measurable or evaluable disease; ECOG performance status of 0, 1, or 2; adequate bone marrow, renal, and hepatic function.
  • Exclusion Criteria: Upper gastrointestinal illness impairing oral medication absorption; intercurrent illness; prior therapy with an mTOR inhibitor; concomitant treatment with strong CYP3A inhibitors or inducers.
Treatment Schedule and Cycle
  • Cycle Duration: 21 days.
  • This compound Administration:
    • Orally, once daily.
    • Schedule: Days 1-5 and Days 8-12 of each cycle.
    • Note: For the first cycle only, dosing began on Day 2 to allow for PK sampling on Day 1.
  • Paclitaxel & Carboplatin Administration:
    • Intravenously, on Day 1 of each cycle.
    • Administer after this compound dose on Day 1.
    • Premedicate with steroids, antiemetics, and antihistamines.
Dose Modification and Toxicity Management
  • Dose-Limiting Toxicity (DLT) Definition: The study used a standard 3+3 design to escalate doses. DLTs were defined as [1]:
    • ≥ Grade 3 non-hematologic toxicity (excluding specific exceptions like managed nausea/vomiting).
    • ≥ Grade 3 thrombocytopenia requiring transfusion.
    • Grade 4 thrombocytopenia or neutropenia >7 days.
    • Any grade 4 neutropenic fever requiring hospitalization.
  • Dose Modification Rules:
    • Therapy was held if specific recovery criteria were not met before the next cycle: ANC ≥1500 cells/mm³, platelets ≥75,000/mm³, and mucositis/nausea/vomiting resolved to ≤ Grade 1 [1].
    • If DLTs occurred, the protocol predefined a switch to the alternate this compound schedule (Days 1-5 and 8-12 only) at the same dose [1].
  • Supportive Care:
    • Prophylactic growth factor support was not allowed during Cycle 1 but could be used subsequently at the investigator's discretion [1].
Efficacy and Safety Assessments
  • Tumor Assessment: Perform at baseline and every two cycles (6 weeks) thereafter using RECIST v1.1 [1].
  • Safety Monitoring:
    • Assess vital signs, performance status, and adverse events before each cycle.
    • Conduct hematology and clinical chemistry (including lipids and glucose) at baseline and each cycle [1].
    • Grade all adverse events according to CTCAE v4.0 [1].

Key Considerations for Clinical Research

  • Patient Population: The efficacy data is from a phase I trial in a mixed population of patients with advanced solid tumors. Activity may vary by specific cancer type [1].
  • Safety Monitoring: Vigilant monitoring of hematological parameters and for signs of mucositis or sepsis is crucial, especially during the first cycle, to manage DLTs promptly [1].
  • Drug Interactions: As an oral agent, this compound may be subject to interactions with drugs that affect stomach pH or that are strong inhibitors/inducers of cytochrome P450 3A [4]. Concomitant use of such agents should be avoided.

References

Ridaforolimus administration schedule 5 days per week

Author: Smolecule Technical Support Team. Date: February 2026

Ridaforolimus Application Notes and Protocols

Recommended Administration Schedules

The standard oral administration schedule for this compound in clinical trials is 40 mg once daily for 5 consecutive days, followed by 2 days off each week (often denoted as QDx5/week), repeated in 28-day cycles [1] [2] [3]. This schedule was established to optimize tolerability while maintaining therapeutic efficacy.

An earlier intravenous (IV) formulation was also studied, typically administered at 12.5 mg as a 30-minute IV infusion, once daily for 5 consecutive days every 2 weeks (within a 28-day cycle) [4] [5]. The table below summarizes the primary dosing regimens.

Formulation Recommended Dose & Schedule Cycle Duration Key Clinical Context
Oral 40 mg, once daily for 5 consecutive days, then 2 days off [1] [2] [3] 28-day cycles Metastatic soft-tissue and bone sarcomas (maintenance); advanced endometrial cancer; other solid tumors
Intravenous (IV) 12.5 mg, 30-min IV infusion, once daily for 5 days every 2 weeks [4] [5] 28-day cycles Early-phase trials across various advanced malignancies
Mechanism of Action and Signaling Pathway

This compound is a non-prodrug rapalog and a selective inhibitor of the mammalian target of rapamycin (mTOR) [1] [3]. It specifically forms a complex with FKBP12, which then directly binds to and inhibits mTOR complex 1 (mTORC1). This inhibition leads to downstream effects on critical cellular processes [1] [3].

The following diagram illustrates the key signaling pathway affected by this compound:

G PI3K PI3K Activation AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (pS6, p-4E-BP1) mTORC1->Downstream Activates CellProcess Cell Growth Proliferation Angiogenesis Downstream->CellProcess Promotes Rida This compound-FKBP12 Complex Rida->mTORC1 Inhibits

The inhibition of mTORC1 by this compound leads to:

  • Reduced Phosphorylation: Downregulation of key downstream markers like phosphorylated ribosomal protein S6 (pS6) and phosphorylated 4E binding protein-1 (p-4E-BP1), which are crucial for protein synthesis and cell cycle progression [1] [3].
  • Cellular Effects: Results in cell cycle arrest, reduced cell size, and antiangiogenic effects [1].
Clinical Trial Evidence and Efficacy Data

The 5-days-on, 2-days-off oral schedule has been evaluated across numerous cancer types, both as a single agent and in combination therapy. Key clinical evidence is summarized below.

Cancer Type Phase Regimen Primary Endpoint Results Key Findings & References
Soft Tissue & Bone Sarcoma Phase III Oral, 40 mg QDx5/week vs. Placebo Improved PFS [4] Maintenance therapy after chemo; basis for regulatory filing [4]
Endometrial Cancer Phase II IV, 12.5 mg QDx5 every 2 weeks Single-agent activity [4] Met primary endpoint; active in metastatic disease [4]
Endometrial Cancer Phase II Oral, 40 mg QDx5/week N/A Activity in recurrent/metastatic setting [1]
Prostate Cancer Phase II Oral, 40 mg QDx5/week + Bicalutamide PSA response [4] Combination therapy vs. placebo + bicalutamide [4]
Advanced Solid Tumors Phase I Oral, 40 mg QDx5/week + Bevacizumab Stable Disease (65%) [2] Prolonged disease stabilization; RP2D established [2]
Head & Neck Cancer Phase I Oral, 20 mg QDx5/week + MK-0752 CR/PR (13%) [6] Combination with Notch inhibitor; activity in HNSCC [6]
Safety and Tolerability Profile

The 5-days-on, 2-days-off schedule helps mitigate some of the characteristic class effects of mTOR inhibitors. Key adverse events (AEs) from clinical trials include [6] [2]:

  • Common AEs: Mucositis/stomatitis, diarrhea, rash, asthenia, decreased appetite, thrombocytopenia, and hyperglycemia.
  • Serious AEs: Bowel perforation was noted in a study combining this compound with bevacizumab, particularly in patients with prior abdominal radiotherapy [2].
  • Management: Dose reductions or interruptions may be necessary for management of moderate to severe AEs. Proactive monitoring and management of mucositis and metabolic changes are recommended.

Conclusion and Future Directions

The intermittent "40 mg oral, 5 days on/2 days off" schedule is a well-characterized and practical regimen for this compound administration, which helps balance anti-tumor efficacy with manageable toxicity. Future research may further define its utility in combination with other targeted agents across a broader spectrum of malignancies.

References

Application Notes: Ridaforolimus, Dalotuzumab, and Exemestane in ER+ Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Biological Rationale and Mechanism of Action

The therapeutic strategy of combining ridaforolimus (mTOR inhibitor), dalotuzumab (IGF-1R monoclonal antibody), and exemestane (aromatase inhibitor) is grounded in addressing a key mechanism of endocrine resistance in estrogen receptor-positive (ER+) breast cancer.

  • mTOR Pathway Activation: Aberrant signaling through the PI3K/AKT/mTOR pathway is a well-established mechanism of resistance to endocrine therapy in ER+ breast cancer. mTOR, a master regulator of cell growth and proliferation, is downstream of multiple oncogenic signals. [1] [2]
  • Feedback Loop Escape: Inhibition of mTORC1 by agents like this compound disrupts a critical negative feedback loop. This disruption can lead to upstream feedback upregulation of insulin receptor substrate 1 (IRS1), resulting in sustained signaling through the IGF-1R and subsequent reactivation of the PI3K pathway, thereby limiting the efficacy of single-agent mTOR inhibition. [1] [2]
  • Dual-Targeting Rationale: Preclinical models demonstrated that co-inhibition of mTOR and IGF-1R could result in additive or synergistic antitumor activity by abrogating this feedback activation of AKT, providing a strong rationale for combining this compound and dalotuzumab. [1] [2]

The diagram below illustrates this signaling pathway and the sites of therapeutic intervention.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway IGF1R IGF-1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70 S6K1 mTORC1->S6K1 ERalpha ERα Activity & Tumor Growth S6K1->ERalpha IRS1 IRS-1 S6K1->IRS1 Degradation IRS1->IGF1R Feedback Upregulation Dalotuzumab Dalotuzumab Dalotuzumab->IGF1R This compound This compound This compound->mTORC1 Inhibits Exemestane Exemestane Exemestane->ERalpha Suppresses

Clinical Trial Efficacy Data Summary

Two pivotal phase II clinical trials evaluated the efficacy of the this compound-dalotuzumab-exemestane (R/D/E) combination in postmenopausal women with ER+, HER2- advanced breast cancer that had progressed on prior non-steroidal aromatase inhibitor therapy. [3] [4] The primary endpoint for both studies was Progression-Free Survival (PFS).

The table below summarizes the key efficacy outcomes from these trials, providing a direct comparison between the treatment regimens.

Trial Design & Registration Treatment Arms Dosing Regimen Median PFS (Weeks) Hazard Ratio (HR) for PFS Objective Response Rate (ORR)

| NCT01605396 [3] [1] [5] Randomized, open-label, phase II N=80; Ki67 ≥15% | this compound + Dalotuzumab + Exemestane (R/D/E) | this compound: 10 mg oral, 5 days/week Dalotuzumab: 10 mg/kg IV weekly Exemestane: 25 mg oral daily | 23.3 | 1.18 (80% CI: 0.81-1.72) P = 0.565 | Not Specified | | | this compound + Exemestane (R/E) | this compound: 30 mg oral, 5 days/week Exemestane: 25 mg oral daily | 31.9 | | Not Specified | | NCT01234857 [4] Randomized, multicenter, phase II N=62; Stratified by Ki67 | this compound + Dalotuzumab | this compound: 30 mg oral, 5 days/week Dalotuzumab: 10 mg/kg IV weekly | 21.4 | 1.00 vs. Exemestane P = 0.5 | Similar to Exemestane | | | Exemestane (Control) | Exemestane: 25 mg oral daily | 24.3 | | |

Safety and Tolerability Profile

The safety data from these trials revealed distinct toxicity profiles, which were critical in understanding the feasibility of the combination and the impact of dose modifications.

The table below summarizes the incidence of key adverse events (AEs) reported in the NCT01605396 trial. [3] [1]

| Adverse Event (Grade 3-5) | This compound + Dalotuzumab + Exemestane (R/D/E) (n=39) | This compound + Exemestane (R/E) (n=40) | | :--- | :--- | :--- | | Any Grade 3-5 Adverse Event | 59.0% | 67.5% | | Stomatitis | 76.9% | 95.0% | | Pneumonitis | 5.1% | 22.5% | | Hyperglycemia | 28.2% | 27.5% |

  • Dose-Limiting Toxicities: Stomatitis was a major dose-limiting toxicity associated with this compound. The NCT01234857 trial reported that high-grade stomatitis with the 30 mg dose led to the exploration of lower, reduced-dose cohorts (20 mg and 10 mg). While lowering the this compound dose reduced the incidence of severe stomatitis, the overall toxicity profile remained challenging without a corresponding improvement in efficacy. [4]
  • Comparative Tolerability: The triplet therapy (R/D/E) arm in NCT01605396, which used a lower starting dose of this compound (10 mg), showed a numerically lower incidence of stomatitis and pneumonitis compared to the R/E arm that used a higher this compound dose (30 mg). [3] [1]

Experimental Protocols for Key Analyses

For researchers seeking to build upon these clinical findings, the following outlines the key methodological details from the trials and supporting preclinical studies.

Clinical Trial Design (NCT01605396)
  • Patient Population: Postmenopausal women with histologically confirmed, metastatic or locally advanced, ER-positive, HER2-negative breast cancer exhibiting high proliferation (Ki67 ≥15%). Disease must have progressed after treatment with a non-steroidal aromatase inhibitor (letrozole or anastrozole). [1] [6] [5]
  • Treatment Protocol:
    • Randomization: 1:1 randomization to either the experimental or control arm.
    • R/D/E Arm: Oral this compound 10 mg once daily for 5 consecutive days per week, plus intravenous dalotuzumab 10 mg/kg weekly, plus oral exemestane 25 mg daily.
    • R/E Arm: Oral this compound 30 mg once daily for 5 consecutive days per week, plus oral exemestane 25 mg daily.
    • Dose Modification: Allowed after the first cycle (28 days) in the absence of grade ≥2 stomatitis. This compound could be increased to 20 mg (R/D/E) or 40 mg (R/E). Temporary and permanent dose reductions were permitted per guidelines to manage adverse events. [1]
  • Key Endpoint Assessments:
    • Primary Endpoint - PFS: Time from randomization to progressive disease (PD) or death from any cause. PD was assessed via blinded independent central review (BICR) using RECIST v1.1, defined as a ≥20% increase in the sum of target lesion diameters and an absolute increase of >5 mm, or the appearance of new lesions. Tumor assessments were conducted via CT or MRI at baseline and every 8 weeks thereafter. [1] [5]
    • Secondary Endpoints: Included overall survival (OS), objective response rate (ORR; complete or partial response per RECIST v1.1), and percent change from baseline in the sum of target lesion diameters at week 16. [1] [5]
Preclinical Xenograft Study Protocol
  • In Vivo Model: Female ovariectomized BALB/c athymic nude mice (4-6 weeks old) implanted with MCF-7/AC-1 cells (ER+, aromatase-transfected breast cancer cells). [2]
  • Treatment Agents: Letrozole (aromatase inhibitor), this compound (MK-8669; mTOR inhibitor), and dalotuzumab (MK-0646; anti-IGF-1R antibody). [2]
  • Methodology: Mice bearing established tumors were randomized into various treatment groups, including single agents, doublets, and the triple combination. Tumor growth was monitored over time.
  • Correlative Analyses: Tumor tissues were harvested for Western blot analysis to assess changes in key pathway proteins (e.g., p-AKT, p-S6K1, IGF-1R) and for qPCR to evaluate insulin receptor isoform expression, providing mechanistic insights into treatment effects and potential resistance. [2]

Conclusions and Research Implications

The clinical data consistently demonstrate that adding dalotuzumab to the backbone of this compound and exemestane did not improve progression-free survival in patients with advanced, endocrine-resistant ER+ breast cancer. [3] [4] The combination was therefore not pursued further in this setting.

Key implications for future drug development include:

  • Challenge of Feedback Networks: The preclinical rationale for dual mTOR and IGF-1R inhibition was robust, yet the clinical translation was unsuccessful. This highlights the complexity of cancer signaling networks and the challenges in effectively overcoming adaptive feedback resistance mechanisms in patients. [1] [2]
  • Therapeutic Index Considerations: The overlapping toxicities of this compound and dalotuzumab, particularly stomatitis, necessitated a lower starting dose of this compound in the triplet arm. This may have compromised the efficacy of mTOR inhibition, underscoring the critical balance between toxicity management and maintaining adequate drug exposure. [3]
  • Biomarker-Driven Strategies: Future research should prioritize the identification of robust predictive biomarkers to select patient subpopulations most likely to benefit from such complex combination therapies, potentially improving the risk-benefit ratio.

References

Comprehensive Application Notes and Protocols for Ridaforolimus Maximum Tolerated Dose (MTD) Determination in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ridaforolimus and mTOR Pathway Biology

This compound (formerly known as deforolimus, AP23573, or MK-8669) is a potent, selective mammalian target of rapamycin (mTOR) inhibitor that represents a significant advancement in targeted cancer therapy. As a non-prodrug analog of rapamycin, this compound specifically inhibits mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival through integration of intracellular signals. The mTOR pathway is normally regulated by receptor tyrosine kinases that activate the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in many malignancies through gene mutations or overexpression of key pathway components [1] [2].

The therapeutic targeting of mTOR with this compound has demonstrated broad antitumor activity across various human tumor cell lines in vitro and tumor xenograft models in vivo. This compound has shown particular promise in the treatment of sarcomas, with the phase 3 SUCCEED trial demonstrating that maintenance therapy with this compound significantly improved progression-free survival compared to placebo in patients with advanced soft tissue and bone sarcomas who had benefited from prior cytotoxic chemotherapy [1]. The molecular rationale for this compound therapy stems from its ability to inhibit mTOR function, leading to antiproliferative, antiangiogenic, and proapoptotic consequences in cancer cells with dysregulated PI3K/Akt/mTOR signaling [3].

Clinical Pharmacology and Mechanism of Action

Pharmacokinetic Profile

This compound demonstrates nonlinear pharmacokinetics with less than proportional increases in Day 1 blood AUC0-∞ and Cmax, particularly at doses exceeding 40 mg [4]. The terminal half-life estimate of this compound when administered at 40 mg QD × 5 days/week is approximately 42.0 hours, with a mean half-life generally ranging between 30-60 hours across studies [4]. This prolonged half-life supports intermittent dosing regimens that maintain therapeutic exposure while potentially mitigating cumulative toxicity.

The metabolic pathway of this compound primarily involves CYP3A4 enzymes (and to a lesser extent CYP3A5 and CYP2C8), similar to other mTOR inhibitors [3]. Unlike temsirolimus, this compound is not a prodrug for sirolimus, and plasma concentrations of sirolimus remain below 1% that of this compound after administration [3]. A dedicated QTc study demonstrated that even a single supratherapeutic 100 mg dose of this compound does not cause clinically meaningful prolongation of the QTcF interval, suggesting a favorable cardiac safety profile with low likelihood of delayed ventricular repolarization [1].

Pharmacodynamic Effects

This compound exerts its antitumor effects through potent inhibition of mTOR signaling, leading to downstream modulation of key cellular processes. Pharmacodynamic analyses from clinical trials have demonstrated that this compound significantly reduces levels of phosphorylated downstream effectors of mTOR, including p4E-BP1 (median reduction >80% from baseline by 4 hours after dosing) and pS6 in peripheral blood mononuclear cells and tumor tissue [5] [2]. Additionally, treatment with this compound increases nuclear staining for p27kip1, a protein that functions as a cell cycle inhibitor [5].

Notable pharmacodynamic observations include a significant association between percent change in tumor size and AUC (P = 0.015) observed in phase I trials [3]. Additionally, changes in serum metabolic parameters have been observed, with a significant correlation between maximum change in cholesterol within the first two treatment cycles and change in tumor size (r = -0.38; P = 0.029), suggesting potential utility as a pharmacodynamic biomarker of drug activity [3].

Maximum Tolerated Dose Determination Across Clinical Trials

MTD in Monotherapy Studies

The determination of Maximum Tolerated Dose (MTD) for this compound has been evaluated across multiple clinical trials employing different administration schedules and patient populations. The dose-limiting toxicity (DLT) profile has been consistently characterized, with stomatitis emerging as the most common DLT across studies [4]. The following table summarizes the MTD findings from key monotherapy trials:

Table 1: MTD Determination in this compound Monotherapy Studies

Population Administration Route Dosing Schedule MTD Key DLTs Reference
Adults with advanced solid tumors Intravenous 5 consecutive days every 2 weeks 75 mg weekly Mucositis [3]
Adults with metastatic solid tumors Oral 7 different continuous/intermittent regimens 40 mg QD × 5 days/week Stomatitis [4]
Pediatric patients (6 to <18 years) with advanced solid tumors Oral 5 consecutive days/week in 28-day cycles Not reached; RP2D: 33 mg/m² Grade 3 increased ALT (1 patient at 33 mg/m²) [6] [2]
Adults with progressive malignant glioma Intravenous 4 days pre-surgery, then 5 consecutive days every 2 weeks Not determined (study suspended) No DLTs observed [5]

For the oral formulation in adults, the 40 mg QD × 5 days/week regimen was identified as providing the optimal combination of cumulative dose, dose density, and cumulative exposure, and was therefore recommended as the dosing regimen for subsequent clinical development [4]. In pediatric populations, the Recommended Phase 2 Dose (RP2D) was established at 33 mg/m² administered orally for 5 consecutive days per week, which exceeds the adult equivalent RP2D when calculated by body surface area [6] [2].

MTD in Combination Therapy Studies

Combination regimens targeting complementary signaling pathways have been explored to enhance therapeutic efficacy. The following table summarizes MTD findings from key combination therapy trials:

Table 2: MTD Determination in this compound Combination Therapy Studies

Combination Agent Patient Population This compound Schedule Combination Agent Dose MTD Key DLTs Reference
MK-0752 (Notch inhibitor) Advanced solid tumors 5 days/week 1800 mg weekly 20 mg daily + 1800 mg weekly MK-0752 Grade 3 stomatitis, diarrhea, asthenia [7] [8]
MK-2206 (Akt inhibitor) Advanced malignancies 5 days/week 90 mg weekly 10 mg/d + 90 mg/wk MK-2206 Grade 3 rash [9]

The combination of this compound with MK-0752 demonstrated promising activity in head and neck squamous cell carcinoma (HNSCC), with one complete response, one partial response, and one patient with stable disease ≥6 months observed in the 15 HNSCC patients enrolled [7]. However, this combination was associated with significant toxicity, with 42% of patients experiencing Grade 3 drug-related adverse events at the MTD [8]. In contrast, the combination of this compound with MK-2206 showed improved tolerability and promising activity in heavily pretreated patients with biomarker-selected breast cancer [9].

Safety Profile and Adverse Event Management

Common Adverse Events

The safety profile of this compound is characterized by a predictable set of class-effect toxicities consistent with mTOR inhibition. Across clinical trials, the most frequently observed treatment-related adverse events include stomatitis, diarrhea, fatigue, thrombocytopenia, hypertriglyceridemia, hypercholesterolemia, anemia, rash, decreased appetite, and elevated transaminases [7] [6] [2]. The majority of these events are manageable grade 1-2 toxicities with appropriate supportive care and dose modifications when necessary.

In the phase I trial of this compound in pediatric patients, the most common treatment-related adverse events (frequency ≥40%) were stomatitis (grade 1-2), thrombocytopenia, hypertriglyceridemia, increased alanine aminotransferase, fatigue, hypercholesterolemia, anemia, and increased aspartate aminotransferase [6] [2]. Similarly, in combination with MK-0752, the most common drug-related adverse events at the MTD were diarrhea (32%), stomatitis (32%), and decreased appetite (32%) [8].

Management Strategies

Proactive management of adverse events is crucial for maintaining patients on therapy and achieving optimal outcomes. For stomatitis/mucositis, which represents the most common DLT, recommended strategies include:

  • Oral hygiene protocols: Implementation of salt/soda mouth rinses, avoidance of alcohol-based mouthwashes, and regular dental assessments
  • Early intervention: Prompt initiation of topical analgesics or anti-inflammatory agents at first signs of symptoms
  • Dose modification: Adherence to predefined dose reduction guidelines for grade ≥2 stomatitis

For metabolic abnormalities such as hyperglycemia, hypertriglyceridemia, and hypercholesterolemia, baseline assessment and regular monitoring of fasting glucose and lipid panels are recommended, with initiation of appropriate medical management as needed. Hematologic toxicities such as thrombocytopenia and anemia typically respond to dose delays or reductions, with platelet transfusions reserved for significant bleeding associated with thrombocytopenia.

Dosing Protocols and Administration Guidelines

Recommended Dosing Regimens

Based on comprehensive phase I/IIa testing of seven different continuous and intermittent dosing regimens, the optimal dosing schedule for oral this compound in adults was determined to be 40 mg once daily for 5 consecutive days each week [4]. This schedule provides the best combination of cumulative dose, dose density, and cumulative exposure while maintaining a manageable safety profile. Treatment cycles are typically 28 days in duration, with patients continuing therapy until disease progression, unacceptable toxicity, or withdrawal of consent [6] [2].

For pediatric patients (aged 6 to <18 years), the recommended phase 2 dose is 33 mg/m² administered orally for 5 consecutive days each week in 28-day cycles [6] [2]. This dose was determined to provide drug exposure exceeding adult target levels while maintaining a favorable safety profile in the pediatric population.

Dose Modification Guidelines

Dose modifications should be implemented based on the type and severity of observed toxicities, according to the following general principles:

  • Grade 2 stomatitis: Consider temporary dose interruption until resolution to grade ≤1, then resume at same dose
  • Grade 3 stomatitis: Withhold dose until resolution to grade ≤1, then resume at a reduced dose (typically 20-30 mg daily for adults or 22-28 mg/m² for pediatric patients)
  • Grade 3 non-hematologic toxicity (excluding nausea/vomiting controlled by medical therapy): Withhold until resolution to grade ≤1, then resume at reduced dose
  • Grade 4 non-hematologic toxicity: Consider permanent discontinuation or dose reduction after recovery based on clinical judgment
  • Hematologic toxicities: For grade 3-4 neutropenia with fever or infection, or grade 4 thrombocytopenia, withhold until resolution to grade ≤1, then resume at reduced dose

Experimental Protocols for MTD Determination

Phase I Trial Design Considerations

The determination of MTD for this compound has employed standard phase I methodologies with specific considerations for targeted agents. The typical approach includes:

  • Accelerated titration designs initially escalating doses 100% between cohorts with one patient per cohort until grade ≥2 toxicity occurs, then transitioning to more conservative 50% escalation with 3-6 patients per cohort [3]
  • 3+3 dose escalation design with cohort expansion to 6 patients when a DLT is observed [4]
  • DLT evaluation period typically encompassing the first treatment cycle (28 days) to assess acute toxicities
  • Intrapatient dose escalation generally not permitted during the dose-finding phase of studies [7]

Dose-limiting toxicity is typically defined as any of the following events considered at least possibly related to this compound: grade 3 non-hematologic toxicity lasting >3 days despite optimal supportive care (with exceptions for self-limiting or medically controllable toxicities); any grade 4 non-hematologic toxicity; grade 4 neutropenia sustained >5 days; febrile neutropenia; thrombocytopenia <25,000/mm³; or inability to complete one dosing cycle due to treatment-related toxicity [3].

Pharmacokinetic/Pharmacodynamic Assessments

Comprehensive PK/PD profiling is essential throughout MTD determination studies. Recommended protocols include:

  • Blood sampling for pharmacokinetic analysis at predose and at 0.5, 1, 2, 3, 4, 6, 8, 10, and 24 hours after dosing on designated days [1]
  • Pharmacodynamic assessments including evaluation of downstream mTOR effectors (pS6, p4E-BP1) in peripheral blood mononuclear cells and tumor tissue when available [5]
  • Biomarker evaluation including serial measurements of metabolic parameters (cholesterol, triglycerides) which have shown correlation with treatment response [3]

The integration of these PK/PD assessments with toxicity and efficacy data provides a comprehensive understanding of the therapeutic window and informs dose selection for subsequent phase II trials.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway and the site of this compound inhibition:

G PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition GrowthFactors Growth Factor Receptors PI3K PI3K GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates mTORC2 mTORC2 Complex mTORC1->mTORC2 Feedback activation S6K1 S6K1 mTORC1->S6K1 Activates eIF4E 4E-BP1/eIF4E mTORC1->eIF4E Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Stimulates eIF4E->ProteinSynthesis Enhances CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth This compound This compound (mTOR inhibitor) This compound->mTORC1 Inhibits

Clinical Trial Workflow for MTD Determination

The following diagram outlines the standard experimental workflow for MTD determination in phase I clinical trials of this compound:

G MTD Determination Workflow for this compound Clinical Trials Start Study Protocol Development Eligibility Patient Eligibility Criteria Assessment Start->Eligibility DoseCohort Dose Cohort Assignment Eligibility->DoseCohort Admin This compound Administration DoseCohort->Admin Monitor Toxicity Monitoring & DLT Assessment Admin->Monitor PK Pharmacokinetic Analysis Admin->PK Serial blood sampling PD Pharmacodynamic Biomarker Assessment Admin->PD Biomarker collection Escalate Dose Escalation Decision Monitor->Escalate PK->Escalate PD->Escalate Escalate->DoseCohort Continue escalation MTD MTD Determination & RP2D Establishment Escalate->MTD MTD identified

Conclusion

The determination of maximum tolerated dose for this compound has been extensively characterized across multiple clinical trials in diverse patient populations. The established MTD of 40 mg once daily for 5 consecutive days each week for adult patients with solid tumors represents the optimal balance between therapeutic exposure and manageable toxicity. The dose-limiting toxicities of stomatitis, fatigue, and metabolic disturbances are consistent with the known class effects of mTOR inhibitors and can be effectively managed with appropriate supportive care measures and dose modifications.

The recommended phase 2 dose of 33 mg/m² for pediatric patients provides drug exposure exceeding adult target levels while maintaining a favorable safety profile in this vulnerable population. For combination regimens, dose reductions of this compound are typically required to manage overlapping toxicities, as evidenced by the MTD of 20 mg daily when combined with MK-0752 and 10 mg daily when combined with MK-2206. Future directions for this compound development should focus on biomarker-driven patient selection and rational combination strategies based on the growing understanding of mTOR pathway biology and resistance mechanisms.

References

Experimental Protocol & Key Data from the Phase I Study

Author: Smolecule Technical Support Team. Date: February 2026

The provided evidence comes from a phase 1, multicenter, open-label study (NCT01431534) designed to determine the maximum tolerated dose (MTD) and RP2D of oral ridaforolimus in children [1] [2].

Study Design & Dosage Escalation

The study involved pediatric patients aged 6 to <18 years with advanced solid tumors. The dosing regimen and escalation scheme are summarized in the workflow below.

G Start Study: Pediatric Advanced Solid Tumors C1 Cohort 1: this compound 22 mg/m² (n=4 patients) Start->C1 Dose Escalation C2 Cohort 2: this compound 28 mg/m² (n=3 patients) C1->C2 No DLTs observed C3 Cohort 3: this compound 33 mg/m² (n=13 patients) C2->C3 No DLTs observed RP22 RP22 C3->RP22 1 DLT observed in 18 evaluable patients Escalation concluded, MTD not defined RP2D Outcome: RP2D Defined as 33 mg/m²

Safety and Tolerability Profile

The study concluded that oral this compound was well-tolerated in pediatric patients. The most frequent treatment-related adverse events (AEs) were manageable and primarily Grade 1 or 2 in severity [1].

The table below summarizes the common treatment-related adverse events (occurring in ≥40% of patients) from the phase I study.

Adverse Event Grade (CTCAE) Frequency
Stomatitis 1-2 ≥40% [1]
Thrombocytopenia 1-2 ≥40% [1]
Hypertriglyceridemia 1-2 ≥40% [1]
Increased Alanine Aminotransferase (ALT) 1-2 ≥40% [1]
Fatigue 1-2 ≥40% [1]
Hypercholesterolemia 1-2 ≥40% [1]
Anemia 1-2 ≥40% [1]
Increased Aspartate Aminotransferase (AST) 1-2 ≥40% [1]

Only one dose-limiting toxicity (DLT) was observed during the study: a Grade 3 increase in alanine aminotransferase in one patient at the 33 mg/m² dose level [1].

Pharmacokinetics and Antitumor Activity
  • Pharmacokinetics: this compound exposure at the 28 mg/m² and 33 mg/m² dose levels exceeded the target exposure levels established in adults [1].
  • Antitumor Activity: While the primary goal was dose-finding, antitumor activity was observed. In the 33 mg/m² cohort, two patients (one with pineoblastoma and one with diffuse intrinsic pontine glioma) achieved stable disease for 12 and 46 cycles, respectively [1].

Scientific Rationale: mTOR Inhibition in Pediatric Cancers

This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and angiogenesis via the PI3K/AKT pathway [1]. The rationale for investigating this compound in pediatric solid tumors is strong.

The diagram below illustrates the simplified signaling pathway and the mechanism of action of this compound.

G GrowthFactors Growth Factor Signals PI3K PI3K GrowthFactors->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellEvents Cell Growth Proliferation Angiogenesis mTOR->CellEvents Promotes This compound This compound This compound->mTOR Inhibits

Dysregulation of the PI3K/AKT/mTOR pathway is implicated in the tumorigenesis of several pediatric malignancies [1]. Preclinical evidence shows that mTOR inhibition can decrease VEGF expression and reduce tumor angiogenesis, suggesting a promising therapeutic strategy, particularly for sarcomas [1].

Application Notes for Researchers

  • Dosing Calculation: The dose must be calculated individually for each patient using Body Surface Area (BSA). The standard BSA formula (e.g., Mosteller: BSA (m²) = √[height (cm) × weight (kg) / 3600]) should be used [3]. The calculated BSA is then multiplied by the RP2D (33 mg/m²) to determine the total daily dose.
  • Safety Monitoring: Implement a robust monitoring protocol. This should include:
    • Weekly blood counts to monitor for thrombocytopenia and anemia.
    • Regular liver function tests (ALT, AST) to detect transaminitis.
    • Fasting lipid panels to check for hypertriglyceridemia and hypercholesterolemia.
    • Clinical oral assessments for stomatitis, with proactive management plans.
  • Combination Therapy Potential: The favorable toxicity and pharmacokinetic profile of oral this compound suggests it may be suitable for investigation in combination therapies [1]. For example, a separate phase 1 study explored its combination with the IGF-1R antibody dalotuzumab, based on the rationale that IGF-1R inhibition can abrogate feedback activation of AKT induced by mTOR inhibition [4].

References

Ridaforolimus combination ponatinib bicalutamide MK-2206

Author: Smolecule Technical Support Team. Date: February 2026

Ridaforolimus in Combination Therapies

The table below summarizes the key combination therapies involving this compound based on recent clinical research.

Combination Partner Partner Drug Class Primary Research Context Key Findings / Rationale Clinical Trial Phase
MK-2206 [1] Akt inhibitor Advanced solid tumors; biomarker-selected breast and prostate cancer More complete PI3K/Akt/mTOR pathway blockade; promising activity in pretreated, biomarker-eligible breast cancer [1]. Phase I
Ponatinib [2] [3] Tyrosine kinase inhibitor (TKI) Various cancers (as part of diverse drug combination explorations) [2] [3] Specific outcomes not detailed in available data; listed among combinations explored in clinical trials. Not Specified
Bicalutamide [2] [3] Antiandrogen Prostate cancer (as part of diverse drug combination explorations) [2] [3] Specific outcomes not detailed in available data; listed among combinations explored in clinical trials. Not Specified
Dalotuzumab, MK-0752, Taxanes [2] [3] Anti-IGF-1R mAb, Notch inhibitor, Chemotherapy Various solid tumors (as part of diverse drug combination explorations) [2] [3] Specific outcomes not detailed in available data; listed among combinations explored in clinical trials. Various

Signaling Pathways and Mechanisms

This compound is a non-prodrug rapalog that specifically inhibits the mTOR pathway, a critical regulator of cell growth, metabolism, and proliferation [2] [3]. The following diagram illustrates the key pathways affected by this compound, particularly when used in combination with other targeted agents like MK-2206:

G PI3K_Signal Growth Factor Signals PI3K PI3K PI3K_Signal->PI3K PIP3 PIP3 PI3K->PIP3 Activation AKT AKT PIP3->AKT mTORC1 mTORC1 Complex AKT->mTORC1 mTORC2 mTORC2 Complex AKT->mTORC2 MK2206 MK-2206 (Inhibitor) MK2206->AKT Inhibits S6K p70S6K mTORC1->S6K Phosphorylation 4 4 mTORC1->4 mTORC2->AKT Feedback Activation Rida This compound (Inhibitor) Rida->mTORC1 Inhibits CellProcess Cell Growth Proliferation & Survival S6K->CellProcess EBP1 Phosphorylation EBP1->CellProcess PTEN PTEN (Inhibitor) PTEN->PIP3 Inhibits

This diagram illustrates the following key mechanisms:

  • Primary Pathway: this compound directly inhibits the mTORC1 complex, a key driver of cell growth and proliferation. This action leads to the downregulation of downstream effectors like p70S6K and 4E-BP1, which are involved in protein synthesis [2] [3].
  • Combination Rationale with MK-2206: The Akt inhibitor MK-2206 acts upstream of mTOR. Combining it with this compound provides a more comprehensive blockade of the PI3K/Akt/mTOR pathway, which can overcome feedback activation loops and enhance antitumor efficacy [1].
  • Role of PTEN: The tumor suppressor PTEN normally inhibits this pathway, and its loss is common in cancers, leading to constitutive pathway activation. This makes tumors particularly reliant on this signaling axis [2] [3].

Summary of Clinical Trial Protocol (MK-2206 Combination)

The most concrete protocol data available is for the combination of this compound and MK-2206 from a published Phase I trial [1]. The table below outlines the key design elements:

Trial Aspect Details from Phase I Study
Objective Determine the dose-limiting toxicities (DLTs) and maximum tolerated dose (MTD) of the combination.
Patient Population Patients with advanced solid tumors; included a biomarker-eligible cohort (e.g., ER+ breast cancer with specific signatures, PTEN-deficient prostate cancer).

| Dosing Regimen (MTD) | This compound: 10 mg orally, once daily, 5 days per week. MK-2206: 90 mg orally, once per week [1]. | | Primary Endpoints | Safety, tolerability, and establishment of the MTD. | | Key Efficacy Findings | Partial responses observed in breast cancer patients with PI3K pathway dependence; some patients had durable stable disease [1]. |

Adverse Events and Safety Profile

Combination therapies often have distinct safety profiles. For the this compound and MK-2206 combination at the MTD, the most common adverse events reported were:

  • Rash (44.4%)
  • Stomatitis (38.9%)
  • Diarrhea (27.8%)
  • Decreased appetite (27.8%) [1]

These events are consistent with the known profiles of mTOR and Akt inhibitors. Management of these adverse events, particularly stomatitis and rash, is crucial for maintaining patient quality of life and treatment adherence.

Knowledge Gaps and Further Research

The search results highlight several areas where detailed information is currently lacking:

  • Specific protocols for combinations with ponatinib and bicalutamide are not detailed in the available literature, indicating they may be in earlier stages of investigation [2] [3].
  • Detailed laboratory methodologies for in vitro or in vivo studies assessing combination effects (e.g., specific cell viability assays, animal models) are not provided in the reviewed abstracts and summaries.
  • The pharmacokinetic details and drug administration schedules for most combinations beyond MK-2206 are not available.

Suggestions for Finding Deeper Information

To obtain the detailed application notes and protocols you require, I suggest the following:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov may have detailed protocol documents and study results for specific trials involving these combinations.
  • Access Full-Text Articles: The systematic review cited [2] [3] and the Phase I paper [1] would be the primary sources. Obtaining the full text may yield more experimental detail in the methods sections.
  • Consult Patent Literature: While patents like US20200101079A1 [4] list combinations, they focus on claims rather than standardized protocols.

References

Application Notes and Protocols: Ridaforolimus in Advanced Soft Tissue and Bone Sarcomas

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ridaforolimus is a potent, small-molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical intracellular kinase that regulates cell growth, proliferation, metabolism, and survival. As a non-prodrug analog of rapamycin (sirolimus), it exhibits improved aqueous solubility, stability, and binding affinity compared to its parent compound [1] [2]. This document provides a detailed overview of the clinical application, experimental data, and practical protocols for using this compound in the context of advanced soft tissue and bone sarcomas, targeting the needs of researchers and drug development professionals.

The mechanistic target of rapamycin (mTOR) functions as a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers. This compound specifically inhibits the mTOR complex 1 (mTORC1), leading to downstream effects that include cell cycle arrest, reduced angiogenesis, and induced apoptosis in susceptible tumor cells [1] [3]. Early-phase clinical trials demonstrated promising activity of this compound against sarcomas, leading to its dedicated evaluation in this hard-to-treat cancer type [4].

Mechanism of Action and Affected Pathways

Core Signaling Pathway

This compound exerts its effects by forming a complex with the intracellular protein FKBP12. This complex then binds with high affinity to the FRB domain of mTOR within the mTORC1 complex, potently inhibiting its kinase activity [3]. The following diagram illustrates the core signaling pathway affected by this compound.

G cluster_upstream Upstream Activators cluster_target Therapeutic Target cluster_downstream Downstream Effects GF Growth Factors & Cytokines PI3K PI3K GF->PI3K Receptor Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K / S6K1 mTORC1->S6K1 Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates Synthesis Protein Synthesis & Cell Proliferation S6K1->Synthesis Promotes BP1->Synthesis Releases eIF4E Rida This compound (FKBP12 Complex) Rida->mTORC1 Inhibits

Diagram 1: The PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition. This compound, complexed with FKBP12, directly inhibits mTORC1, blocking its ability to phosphorylate key downstream effectors like S6K1 and 4E-BP1. This inhibition ultimately suppresses protein synthesis and cell proliferation. The red octagon highlights the drug's point of action. Adapted from mechanistic descriptions in the literature [1] [3].

Key Pharmacodynamic Effects

Inhibition of mTORC1 by this compound leads to several critical pharmacodynamic consequences that contribute to its antitumor effects:

  • Cell Cycle Arrest: this compound induces a G1-phase cell cycle arrest by preventing the synthesis of proteins required for cell cycle progression [1].
  • Reduced Angiogenesis: The drug suppresses the production of vascular endothelial growth factor (VEGF), thereby inhibiting the formation of new tumor blood vessels [1].
  • Metabolic Reprogramming: As mTORC1 is a master regulator of cellular metabolism, its inhibition alters glucose metabolism and mitochondrial function, impacting tumor cell energy production [3].

Biomarkers of mTOR pathway inhibition include reduced phosphorylation of the downstream targets ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Assessment of these phosphoproteins in surrogate tissues (e.g., skin or tumor biopsies) can serve as a pharmacodynamic marker of this compound activity [1] [5].

Clinical Data and Efficacy Summary

Key Clinical Trial Results

The clinical development of this compound in sarcomas has progressed through phase II to phase III trials. The pivotal phase II study established proof-of-concept, leading to a larger phase III trial investigating its role as maintenance therapy [4] [5].

Table 1: Efficacy Outcomes from Key this compound Trials in Sarcoma

Trial Phase Patient Population Regimen Clinical Benefit Rate (CBR) Median PFS Median OS Reference
Phase II N=212; Advanced and pre-treated bone and soft tissue sarcomas 12.5 mg IV once daily for 5 days every 2 weeks 28.8% (61/212) 15.3 weeks 40 weeks [5]
Phase III (SUCCEED) Patients with metastatic sarcoma who achieved response or stable disease after prior chemo 40 mg oral once daily for 5 days each week Not Specified Statistically significant improvement vs. placebo Not Specified [4]

CBR: Complete Response + Partial Response + Stable Disease ≥ 16 weeks; PFS: Progression-Free Survival; OS: Overall Survival.

The phase II trial, which treated 212 patients with various sarcoma subtypes, demonstrated that single-agent this compound provided a clinically meaningful disease stabilization rate, with a median progression-free survival (PFS) of 15.3 weeks in a heavily pre-treated population. The confirmed objective response rate per RECIST criteria was low (1.9%), indicating that the primary antitumor effect of this compound is disease stabilization rather than tumor regression [5]. This finding is consistent with the cytostatic mechanism of action of mTOR inhibitors.

Tolerability and Common Adverse Events

The safety profile of this compound is consistent with other rapalogs. Adverse events are generally manageable with supportive care and dose modifications.

Table 2: Common Treatment-Related Adverse Events (AEs) with this compound [4] [1] [5]

Adverse Event Frequency Grade Management Recommendations
Stomatitis / Mucosal Inflammation Very Common Mostly Grade 1/2 Proactive oral hygiene, salt/soda mouth rinses; topical corticosteroids (e.g., dexamethasone elixir).
Rash Very Common Mostly Grade 1/2 Topical emollients and corticosteroids; antihistamines for pruritus.
Fatigue / Asthenia Common Grade 1/2 Manage with adequate rest and nutritional support.
Hyperglycemia Common Grade 1/2 Monitor blood glucose; may require initiation or adjustment of antidiabetic medication.
Thrombocytopenia Common Grade 1/2 Monitor blood counts; may require dose interruption for Grade 3/4.
Diarrhea Common Grade 1/2 Supportive care with antidiarrheal agents (e.g., loperamide).
Nausea Common Grade 1/2 Prophylactic use of antiemetics.

Experimental Protocols

In Vitro Assessment of Cell Proliferation and Viability

This protocol outlines a standard method for evaluating the direct antiproliferative effects of this compound on human sarcoma cell lines.

Materials:

  • Sarcoma cell lines (e.g., established lines or patient-derived cells).
  • This compound (AP23573, MK-8668): Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Cell culture media and supplements.
  • 96-well cell culture plates.
  • Cell Titer-Glo Luminescent Cell Viability Assay kit or MTT reagent.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 1,000-5,000 cells per well in 100 μL of complete medium. Allow cells to adhere overnight.
  • Drug Treatment: The next day, prepare a serial dilution of this compound (e.g., from 1 nM to 100 μM) in complete medium. Replace the medium in the wells with 100 μL of the drug-containing medium. Include vehicle control (DMSO, at the same concentration as in drug wells) and blank control (medium only) wells. Perform each concentration in triplicate.
  • Incubation: Incub the plates at 37°C in a 5% CO2 incubator for 72 hours.
  • Viability Assay:
    • Cell Titer-Glo: Equilibrate plates and reagent to room temperature for 30 minutes. Add 100 μL of reagent to each well, shake for 2 minutes, and incubate in the dark for 10 minutes. Record luminescence.
    • MTT: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Carefully aspirate the medium and dissolve the formed formazan crystals in 100 μL of DMSO. Measure the absorbance at 570 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
Pharmacodynamic Assessment in Tumor Tissue

This protocol describes the evaluation of mTOR pathway inhibition in tumor xenograft models or patient biopsy samples.

Materials:

  • Tumor samples (snap-frozen or formalin-fixed paraffin-embedded, FFPE).
  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
  • Antibodies: anti-phospho-S6 Ribosomal Protein (Ser240/244), anti-total S6, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and corresponding HRP-conjugated secondary antibodies.
  • BCA Protein Assay Kit.
  • Western blot equipment or Immunohistochemistry (IHC) setup.

Procedure for Western Blot:

  • Protein Extraction: Homogenize tumor tissue in cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
  • Protein Quantification: Determine protein concentration using the BCA assay.
  • Gel Electrophoresis and Transfer: Load 20-40 μg of protein per lane onto an SDS-PAGE gel. Electrophorese and transfer to a PVDF membrane.
  • Immunoblotting:
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C.
    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect using enhanced chemiluminescence (ECL) substrate.
  • Analysis: The efficacy of this compound is indicated by a marked reduction in the intensity of phospho-S6 and phospho-4E-BP1 bands compared to total protein and vehicle-treated controls.

Procedure for IHC:

  • Section FFPE tumor samples.
  • Perform antigen retrieval and block endogenous peroxidase.
  • Stain with anti-phospho-S6 antibody and appropriate detection system.
  • Score the staining intensity (0-3+) and percentage of positive tumor cells. A reduction in the H-score following treatment confirms target engagement.

Application in Drug Development

Potential in Combination Therapy Strategies

Given its cytostatic nature, this compound is a rational candidate for combination therapy. The withdrawn Phase I trial (NCT01296659) aimed to explore its combination with standard chemotherapy (AIM or TG regimens) to assess tolerability and define a Phase II dose [6]. Rational combinations include:

  • Vertical Pathway Inhibition: Combining with upstream inhibitors (e.g., PI3K or AKT inhibitors) to overcome feedback loop activation that can limit the efficacy of mTOR inhibition.
  • Horizontal Pathway Inhibition: Combining with agents targeting parallel or complementary pathways, such as MAPK pathway inhibitors or receptor tyrosine kinase inhibitors.
  • Immunotherapy: Preclinical evidence suggests mTOR inhibition can modulate the tumor microenvironment, potentially synergizing with immune checkpoint inhibitors [7].
Role in Maintenance Therapy

The concept of maintenance therapy—continuing a less-toxic agent to prolong the disease control achieved by initial chemotherapy—is being explored in sarcomas. This compound was investigated in this context in the phase III SUCCEED trial, which enrolled patients with metastatic sarcoma who had achieved a response or stable disease after a minimum of 4 cycles of prior chemotherapy [4] [8]. The trial demonstrated a statistically significant improvement in PFS, highlighting the potential of mTOR inhibition as a switch maintenance strategy to extend the duration of disease control and delay progression [8].

Conclusion and Future Directions

This compound represents a targeted therapeutic option with clinically validated activity in advanced soft tissue and bone sarcomas. Its primary benefit lies in inducing disease stabilization and prolonging progression-free survival, particularly in the maintenance setting. Future research should focus on identifying predictive biomarkers—such as specific genetic alterations in the PI3K/AKT/mTOR pathway or proteomic signatures—to better select patients most likely to derive benefit. Furthermore, innovative combination regimens hold promise for enhancing the efficacy of this compound and overcoming the inherent limitations of single-agent targeted therapy in heterogeneous malignancies like sarcoma.

References

Ridaforolimus-Induced Stomatitis: Incidence & Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on stomatitis incidence from clinical studies, which is crucial for anticipating this adverse event in research.

mTOR Inhibitor Overall Stomatitis Incidence Severe (G3-G4) Stomatitis Trend Notes
Ridaforolimus 54.76% (598/1,092 patients) [1] Rare [1] Highest incidence among common mTOR inhibitors [1]
Temsirolimus 27.02% (724/2,679 patients) [1] Rare [1] -
Everolimus 25.07% (3,959/15,787 patients) [1] Rare [1] -
General mTORi Appears in ~66% of patients in some cohorts [2] Primarily low-grade (G1-G2) [1] [2] Described as mTOR inhibitor-associated stomatitis (mIAS) [2]

Clinical Characteristics of mIAS:

  • Onset: Lesions can appear rapidly, often within 5 days of initiating treatment [2].
  • Presentation: mIAS presents as well-demarcated mucosal ulcerations with an erythematous halo, clinically distinct from lesions caused by conventional chemotherapy and more closely resembling recurrent aphthous stomatitis (RAS) [2].
  • Key Difference from Conventional Mucositis: Unlike the extensive, confluent ulcers of classic chemotherapy-induced oral mucositis, mIAS lesions are typically localized to the non-keratinized oral mucosa and are not necessarily accompanied by gastrointestinal adverse events [2].

Pathogenesis of mTOR Inhibitor-Associated Stomatitis (mIAS)

The diagram below illustrates the current hypothesis for the development of mIAS, which is distinct from conventional chemotherapy-induced mucositis.

mIAS_pathogenesis mTORi This compound/mTORi mTORC1 Inhibition of mTORC1 mTORi->mTORC1 CellCycle Cell Cycle Arrest mTORC1->CellCycle Atrophy Epithelial Atrophy CellCycle->Atrophy BarrierBreak Mucosal Barrier Breakdown Atrophy->BarrierBreak Ulceration mIAS Ulceration BarrierBreak->Ulceration Steroid Topical Corticosteroids Healing Promotes Healing Steroid->Healing Non-immunologic mechanism? Healing->Ulceration reduces

This pathogenesis differs from conventional mucositis, which involves a complex five-stage sequence including direct DNA damage, activation of transcription factors like NF-κB, amplification of tissue injury, and ulceration [3].

Management & Troubleshooting Guide for Researchers

This section addresses specific issues in a question-and-answer format, providing actionable protocols for clinical trial management.

Frequently Asked Questions (FAQs)

Q1: What are the first-line management strategies for mIAS in a clinical trial setting? A1: Clinical evidence supports a multi-pronged approach:

  • Dose Modification: Protocol-specified dose reduction is a primary management strategy. A phase II breast cancer trial successfully managed toxicity by reducing the this compound dose from 30 mg to 10 mg (5 days/week) when combined with other agents [4].
  • Topical Corticosteroids: These are a cornerstone of mIAS management. Their efficacy is hypothesized to work through non-immunologic mechanisms, such as directly promoting epithelial cell survival and restoring the mucosal barrier, counteracting the mTORi-induced cell cycle arrest [2].

Q2: How does combination therapy influence the incidence and management of stomatitis? A2: Combination regimens require careful dosing to mitigate overlapping toxicities.

  • Example Protocol (from a phase II trial): In a study of this compound (R), dalotuzumab (D), and exemestane (E) vs. This compound and exemestane (R/E) for breast cancer, stomatitis occurred in 95.0% of the R/E arm (this compound 30 mg) versus 76.9% in the R/D/E arm (this compound 10 mg) [4]. This demonstrates that a lower starting dose of this compound in a combination regimen can significantly reduce the frequency of this adverse event.

Q3: What is the recommended dosing schedule for single-agent this compound to balance efficacy and tolerability? A3: Clinical trials have established an optimal dosing schedule.

  • Recommended Regimen: The dosing regimen of 40 mg orally, once daily for 5 consecutive days per week, followed by 2 days off, has been identified as providing the best combination of cumulative dose, dose density, and cumulative exposure, and is recommended for clinical development [5]. This intermittent schedule helps manage tolerability.

Experimental Observation & Assessment Workflow

For consistent monitoring and reporting of mIAS in a research context, implement the following workflow:

assessment_workflow Start Initiate this compound Monitor Daily Oral Cavity Exam (Days 1-5 of cycle) Start->Monitor Findings Document Findings: - Ulcer Number/Size - Location (non-keratinized mucosa) - Erythema Monitor->Findings Grade Grade Severity (CTCAE v5.0) Findings->Grade Action Management Action Grade->Action Report Report as mIAS Grade->Report Action->Report

Workflow Notes:

  • Assessment Tool: Grade stomatitis severity using the Common Terminology Criteria for Adverse Events (CTCAE) [4] [6].
  • Documentation: Key features to document include the ovoid shape of ulcers, presence of an erythematous halo, and location on non-keratinized mucosa (e.g., buccal mucosa, ventral tongue) to distinguish mIAS from other oral lesions [2].

References

Mechanism of Ridaforolimus-Induced Hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

The table below explains the core molecular mechanism by which ridaforolimus disrupts glucose metabolism.

Mechanism Component Biological Impact Consequence
mTORC1 Inhibition [1] [2] Disrupts normal insulin signaling downstream of the insulin receptor (IR) [3]. Induces insulin resistance in peripheral tissues [4].
Loss of Feedback Inhibition [5] Unregulated activation of upstream pathways, including Insulin Receptor Substrate-1 (IRS-1) [5]. Increases hepatic gluconeogenesis (new glucose production) and reduces glucose uptake [5].
PI3K/AKT Pathway Alteration Contributes to systemic insulin resistance; hyperglycemia is a class effect of mTOR inhibitors [6] [3]. Manifest as elevated blood glucose levels.

This mechanistic relationship is illustrated in the following pathway diagram:

mTOR_Hyperglycemia Insulin Insulin IR IR Insulin->IR Binds PI3K PI3K IR->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS1 S6K1->IRS1 Degrades (Negative Feedback) IRS1->PI3K Feedback Loop Broken Gluconeogenesis Gluconeogenesis IRS1->Gluconeogenesis Increased Insulin_Resistance Insulin_Resistance IRS1->Insulin_Resistance Causes This compound This compound mTORC1_Inhibited mTORC1 (Inhibited) This compound->mTORC1_Inhibited Inhibits

Clinical Incidence and Risk Data

The following table quantifies the risk of metabolic adverse events associated with mTOR inhibitors like this compound, based on a meta-analysis of clinical trials [6]. This data provides a benchmark for the expected frequency of these laboratory findings.

Adverse Event All Grade Incidence Rate (95% CI) Grade 3-4 Incidence Rate (95% CI) Incidence Rate Ratio vs. Control (95% CI)
Any Metabolic Event 0.70 (0.47, 0.93) 0.11 (0.08, 0.15) 2.93 (2.33, 3.70)
Hyperglycemia Not separately quantified Not separately quantified 2.95 (2.14, 4.05)
Hypercholesterolemia Not separately quantified Not separately quantified 3.35 (2.17, 5.18)
Hypertriglyceridemia Not separately quantified Not separately quantified 2.49 (1.76, 3.52)

Key: Incidence Rate = events per person-year. Incidence Rate Ratio (IRR) >1 indicates increased risk with mTOR inhibitors [6].

Hyperglycemia Management Protocol

For researchers designing preclinical or clinical studies, the following protocol provides a framework for monitoring and managing hyperglycemia.

Pre-Study Screening & Risk Assessment
  • Exclusion Criteria: In clinical trials, patients with uncontrolled diabetes or uncontrolled hyperlipidemia were often excluded from initial dose-escalation phases [5].
  • Baseline Measurement: Obtain fasting blood glucose and HbA1c levels before initiating this compound to identify pre-existing dysglycemia [4].
Monitoring Schedule During Treatment
  • Regular Blood Tests: Monitor fasting blood glucose and lipid profiles regularly [6].
  • Clinical Observation: Watch for symptoms of hyperglycemia (e.g., increased thirst, urination, fatigue). In clinical trials, hyperglycemia was often manageable and grade 1-2 in severity [7].
Active Intervention Strategies
  • Medical Management: For persistent hyperglycemia, standard anti-diabetic medications like metformin may be used [4].
  • Dose Modification: For severe (Grade 3-4) hyperglycemia, clinical protocols may require holding the this compound dose until hyperglycemia is controlled, with or without a subsequent dose reduction [5].

Experimental FAQ for Researchers

Q1: Is hyperglycemia an on-target effect of this compound? Yes. Hyperglycemia is a class-specific, on-target effect of mTORC1 inhibitors [6]. It results from the disruption of insulin signaling and should be anticipated in experimental models.

Q2: What is the typical onset time for hyperglycemia in preclinical models? The search results do not specify the exact onset time in animal models. Empirical data from your pilot studies is crucial. In human clinical trials, onset can occur within the first few treatment cycles.

Q3: How can I confirm the mechanism in my cell line model? You can confirm the mechanism by demonstrating:

  • Increased phosphorylation of IRS-1 and activation of AKT in response to this compound treatment [5].
  • Reduced phosphorylation of mTOR downstream targets (e.g., pS6, p-4E-BP1) confirms target engagement, while upstream pathway activation confirms the compensatory mechanism [1] [2].

Q4: Are there specific drug combinations that can mitigate this hyperglycemia? Preclinically, combining this compound with an IGF-1R inhibitor (e.g., dalotuzumab) has been shown to abrogate the compensatory AKT activation and may mitigate associated metabolic toxicities [5].

References

Ridaforolimus pneumonitis diagnosis treatment

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Clinical Presentation

The table below summarizes the incidence of pulmonary adverse events associated with mTOR inhibitors like ridaforolimus, based on a meta-analysis of clinical trials [1].

Adverse Event All Grade Incidence per Patient (95% CI) Grade 3-4 Incidence per Patient (95% CI) Incidence Rate Ratio vs. Control (95% CI)
Pneumonitis 0.11 (0.06 - 0.17) 0.03 (0.01 - 0.04) 19.0 (6.5 - 55.4)
Cough 0.23 (0.20 - 0.27) 0.01 (0.00 - 0.01) 1.9 (1.6 - 2.4)
Dyspnea 0.15 (0.10 - 0.21) 0.03 (0.02 - 0.04) 2.0 (1.2 - 3.3) for Grade 3-4

Key Clinical Characteristics:

  • Onset and Severity: While pulmonary events are relatively common, most cases are low-grade and asymptomatic, detected primarily via radiographic changes [1].
  • Symptoms to Monitor: Key symptoms include non-productive cough, dyspnea (shortness of breath), and fatigue. In more severe cases, oxygen saturation may drop [1].

Diagnostic Workflow

A systematic approach is required to diagnose this compound-associated pneumonitis and rule out other causes. The following diagram outlines the diagnostic workflow, integrating standard clinical practice with insights from the search results.

Start Patient on this compound Presents with New/Worsening Cough, Dyspnea, or Fatigue Step1 1. Clinical Suspicion & Initial Evaluation - Detailed history (rule out infection, progression) - Physical exam (listen for crackles) - Check oxygen saturation Start->Step1 Step2 2. Radiographic Confirmation - High-Resolution CT (HRCT) scan of chest - Look for ground-glass opacities,  patchy infiltrates, interstitial patterns Step1->Step2 Step3 3. Exclusion of Alternative Causes - Microbiological tests (sputum/blood culture, PCR) - Cardiac workup if indicated - Consider bronchoscopy with BAL if uncertain Step2->Step3 Decision 4. Diagnosis & Grading Step3->Decision Grade1 Grade 1 (Asymptomatic) - Radiographic findings only Decision->Grade1 Grade2 Grade 2 (Symptomatic) - Symptoms not interfering with ADL Decision->Grade2 Grade3 Grade 3 (Severe) - Symptoms interfere with ADL - Oxygen indication Decision->Grade3 Grade4 Grade 4 (Life-threatening) - Ventilator support indicated Decision->Grade4

Key Diagnostic Criteria [1]:

  • Grade 1: Radiographic changes only, no symptoms.
  • Grade 2: Radiographic changes with symptoms (e.g., cough, dyspnea) that do not interfere with activities of daily living (ADL).
  • Grade 3: Symptoms interfere with ADL, requiring oxygen.
  • Grade 4: Life-threatening symptoms, requiring ventilator support.

Management and Treatment Protocol

Management is guided by the severity grade established during diagnosis. The primary intervention is dose modification or drug interruption, often combined with supportive care.

Grade Confirm Pneumonitis Grade G1 Grade 1 (Asymptomatic) Grade->G1 G2 Grade 2 (Symptomatic, no ADL impact) Grade->G2 G3 Grade 3 (Interferes with ADL, needs O₂) Grade->G3 G4 Grade 4 (Life-threatening) Grade->G4 M1 Management: Continue this compound with close monitoring. Consider more frequent imaging. G1->M1 M2 Management: - Interrupt this compound until resolution to ≤Grade 1. - Consider corticosteroids if no improvement. - Resume at a reduced dose upon recovery. G2->M2 M3 Management: - Permanently discontinue this compound. - Administer corticosteroids (e.g., prednisone). G3->M3 M4 Management: - Permanently discontinue this compound. - Administer high-dose corticosteroids. - Provide aggressive supportive care  (e.g., ventilator support). G4->M4

Corticosteroid Use:

  • For moderate to severe cases (Grade 2-4), oral corticosteroids like prednisone (0.5-1.0 mg/kg/day) are standard. Taper slowly over several weeks upon symptom improvement [1].

Clinical Trial Considerations

For professionals designing or conducting clinical trials with this compound:

  • Proactive Monitoring: Implement rigorous monitoring protocols, including baseline and periodic HRCT scans and pulmonary function tests for high-risk patients [1].
  • Adverse Event Reporting: Clearly define and document pneumonitis cases using standardized grading systems like CTCAE (Common Terminology Criteria for Adverse Events) [1].
  • Risk-Benefit Assessment: Weigh the antitumor activity of this compound against the risk of pneumonitis. In some sarcomas and endometrial cancers, this compound has shown clinical benefit by providing disease stabilization [2] [3] [4].

References

Ridaforolimus dose reduction guidelines toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Dose Reduction Guidelines and Common Toxicities

The following table summarizes the standard dosing and management for toxicities associated with ridaforolimus, based on data from multiple clinical trials.

Parameter Standard Dosing (Oral) Common Toxicities (Select Grade 3/4) Recommended Dose Reduction/Management

| Single Agent | 40 mg once daily for 5 days/week (28-day cycle) [1] [2] | • Stomatitis/Mucositis: 16% (IV) [2]Thrombocytopenia: Late onset, dose-limiting [3]Anaemia: 27% [4]Hyperglycaemia: 11% [4] | • Stomatitis: Dose reduction or symptomatic therapy [2]. • Thrombocytopenia: Led to a lower recommended Phase II dose in a combo study [3]. | | With Bicalutamide | 30 mg once daily for 5 days/week [5] | • Stomatitis (Grade 2, DLT) [5]Hyperglycemia (Grade 3, DLT) [5] | Dose reductions frequently required; combination may be poorly tolerated [5]. | | With Exemestane (R/E) | 30 mg once daily for 5 days/week [6] | • Stomatitis: 95% (all grades), frequent Grade 3 [6]Pneumonitis: 22.5% (all grades) [6]Hyperglycemia: 27.5% (all grades) [6] | Temporary and permanent dose reductions permitted per guidelines [6]. | | With Dalotuzumab & Exemestane (R/D/E) | 10 mg once daily for 5 days/week [6] | • Stomatitis: 76.9% (all grades) [6]Pneumonitis: 5.1% (all grades) [6]Hyperglycemia: 28.2% (all grades) [6] | Lower 10 mg dose used to improve tolerability and reduce stomatitis incidence [6]. |

Experimental Protocols for Toxicity Management

Here are detailed methodologies based on clinical trial procedures for monitoring and managing key toxicities.

Protocol for Managing Stomatitis/Mucositis

Stomatitis was a frequent dose-limiting toxicity. The following protocol was applied in clinical trials:

  • Assessment: Grade stomatitis according to NCI CTCAE (v3.0 or v4.0). In one trial, any drug-related grade 3 or 4 toxicity (except those manageable with medicine) was considered a dose-limiting toxicity (DLT) during the first three weeks [3].
  • Dose Modification:
    • For intolerable grade 2 or any grade 3/4 event: Interrupt this compound dosing for up to two weeks until symptoms resolve to ≤ grade 1 [7] [6].
    • Upon resolution, resume treatment at a reduced dose (e.g., from 40 mg to 30 mg, or from 30 mg to 25 mg weekly for IV formulation) [7].
    • In combination therapies, a preemptive dose reduction from 30 mg to 10 mg significantly reduced the incidence and severity of stomatitis [6].
  • Supportive Care: Use non-alcoholic, soothing mouthwashes. Topical anesthetics or analgesics may be used for pain control [2].
Protocol for Managing Hematologic Toxicity (Thrombocytopenia)

Thrombocytopenia can be a late-onset and dose-limiting toxicity.

  • Assessment: Monitor complete blood counts weekly, especially in the first few cycles. In a phase I study, thrombocytopenia was a primary reason for establishing a lower recommended Phase II dose [3].
  • Dose Modification:
    • If platelet count falls, treatment interruption and subsequent dose reduction may be necessary. The specific thresholds for intervention should be defined in the study protocol based on the CTCAE grading.
  • Supportive Care: Platelet transfusions per institutional guidelines for severe cases.
Protocol for Managing Metabolic Toxicities (Hyperglycemia/Hyperlipidemia)
  • Assessment:
    • Check fasting blood glucose and lipid profile at baseline and periodically during treatment [3].
    • In one trial, grade 3 hyperglycemia was a dose-limiting toxicity [5].
  • Dose Modification:
    • For grade 3 or 4 hyperglycemia, interrupt this compound until controlled with medication. Resume at a reduced dose once controlled [5] [7].
  • Supportive Care: Initiate or adjust antihyperglycemic medications (e.g., insulin) and lipid-lowering agents as needed [3].

Signaling Pathway and Toxicity Rationale

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, metabolism, and proliferation [1]. This compound specifically inhibits the mTOR complex 1 (mTORC1) signaling pathway. The diagram below illustrates the mechanism of action and the biological rationale for common toxicities.

The inhibition of mTORC1 by this compound disrupts critical cellular functions, leading to both its antitumor effects and its characteristic toxicities [1]. For instance, the high rate of stomatitis is likely due to the role of mTOR in maintaining the integrity of rapidly turning over mucosal tissues. Metabolic toxicities like hyperglycemia and hyperlipidemia occur because mTOR is a key regulator of cellular metabolism [3] [2].

Key Takeaways for Researchers

  • Toxicity is Schedule-Dependent: Intermittent dosing (e.g., 5 days on/2 days off) allows for higher cumulative exposure while managing toxicity compared to continuous dosing [2].
  • Combination Therapy Requires Careful Dosing: Overlapping toxicities with other agents (e.g., dalotuzumab, bicalutamide) often necessitate a lower starting dose of this compound than when used as a single agent [5] [6].
  • Proactive Monitoring is Crucial: Early identification and intervention for stomatitis, cytopenias, and metabolic changes are essential to maintain patients on therapy and prevent serious adverse events.

References

Ridaforolimus drug interactions cytochrome P450 3A

Author: Smolecule Technical Support Team. Date: February 2026

Ridaforolimus & CYP3A: Drug Interaction Data

The table below summarizes the quantitative effects of a strong CYP3A inhibitor and inducer on this compound pharmacokinetics in a clinical study [1].

Interacting Drug Role of Interacting Drug Change in this compound Exposure (AUC) Change in this compound Cmax Clinical Recommendation
Ketoconazole Strong CYP3A Inhibitor 8.51-fold increase (90% CI: 6.97, 10.39) [1] 5.35-fold increase (90% CI: 4.40, 6.52) [1] Avoid concurrent use. If combination is unavoidable, closely monitor for adverse events and consider dose reduction.
Rifampin Strong CYP3A Inducer ~43% decrease (GMR: 0.57; 90% CI: 0.41, 0.78) [1] ~34% decrease (GMR: 0.66; 90% CI: 0.49, 0.90) [1] Avoid concurrent use, as it may lead to reduced efficacy of this compound.

Experimental Protocol: Clinical Drug Interaction Study

The data in the table above was generated from a specific clinical study design. The following protocol outlines the methodology used, which can serve as a reference for your own research planning [1].

Objective: To assess the effects of multiple doses of the strong CYP3A inhibitor ketoconazole and the strong CYP3A inducer rifampin on the single-dose pharmacokinetics of this compound in healthy volunteers.

Study Design:

  • Part 1 (Effect of Inducer):
    • Administer a single 40 mg oral dose of this compound.
    • Follow with a 21-day course of oral rifampin (600 mg daily).
    • Administer a second single 40 mg dose of this compound on Day 14 of rifampin dosing.
  • Part 2 (Effect of Inhibitor):
    • Administer a single 5 mg oral dose of this compound.
    • Follow with a 14-day course of oral ketoconazole (400 mg daily).
    • Administer a second single dose of this compound (2 mg, dose reduced for safety) on Day 2 of ketoconazole dosing.

Key PK Parameters Measured:

  • AUC₀-∞: Area under the concentration-time curve from zero to infinity (primary exposure metric).
  • Cmax: Maximum blood concentration.
  • Tmax: Time to reach Cmax.
  • t₁/₂: Apparent terminal half-life.

Bioanalytical Method:

  • This compound concentrations in blood were quantified using high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) [2].

Data Analysis:

  • The effect of the interacting drug is presented as a Geometric Mean Ratio (GMR) with a 90% confidence interval (CI).
  • GMR is calculated as (this compound + interacting drug PK parameter) / (this compound alone PK parameter).

Mechanism of Interaction & Metabolic Pathway

This compound is primarily cleared by metabolism via the cytochrome P450 3A (CYP3A) enzyme system and is also a substrate for the P-glycoprotein (P-gp) efflux transporter [1]. The following diagram illustrates its metabolic pathway and key interaction points.

G Rida This compound (Oral Dose) Gut Intestinal Absorption Rida->Gut Portal Portal Vein Gut->Portal P-gp Efflux Liver Liver (CYP3A4 Metabolism) Portal->Liver Metabolites Inactive Metabolites Liver->Metabolites Primary Pathway Systemic Systemic Circulation Liver->Systemic Active Drug Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->Liver  Blocks Metabolism Inducers Strong CYP3A4 Inducers (e.g., Rifampin) Inducers->Liver  Induces Metabolism

This metabolic pathway explains the clinical observations:

  • Inhibitors (e.g., Ketoconazole): Block CYP3A4 in the gut wall and liver, drastically reducing the first-pass metabolism and systemic clearance of this compound, leading to significantly increased blood levels [1].
  • Inducers (e.g., Rifampin): Increase the expression and activity of CYP3A4 and P-gp, enhancing both pre-systemic metabolism and systemic clearance, resulting in decreased this compound exposure [1].

Key Takeaways for Researchers

  • Critical Interaction Warning: Concomitant use of this compound with strong CYP3A4 inhibitors or inducers is contraindicated or requires extreme caution due to the high risk of toxicity or therapeutic failure.
  • Study Design Consideration: When designing preclinical or clinical studies, carefully screen all co-administered drugs for their CYP3A4 interaction potential.
  • Therapeutic Drug Monitoring (TDM): Given the large inter-individual variability in this compound pharmacokinetics [2], TDM could be a valuable tool for managing patient therapy, especially in complex drug regimens.

References

Optimizing Ridaforolimus combination therapy tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Tolerability & Safety of Combination Therapies

The table below summarizes key findings from clinical trials on ridaforolimus combinations, highlighting common adverse events (AEs) and established maximum tolerated doses (MTD) [1].

Combination Drug Cancer Type (Trial Phase) Common Adverse Events (AEs) Dose-Limiting Toxicities (DLTs) Maximum Tolerated Dose (MTD)
Bicalutamide [2] Metastatic Castration-Resistant Prostate Cancer (Phase I/II) Stomatitis, Hyperglycemia Grade 3 hyperglycemia; Grade 2 stomatitis 30 mg/day this compound (5 days/week) + 50 mg/day bicalutamide
MK-0752 (Notch inhibitor) [3] Advanced Solid Tumors (Phase I) Stomatitis, Diarrhea, Decreased appetite, Hyperglycemia, Thrombocytopenia, Asthenia, Rash Grade 3 stomatitis, Grade 3 diarrhea, Grade 3 asthenia 20 mg/day this compound (5 days/week) + 1800 mg/week MK-0752
MK-2206 (AKT inhibitor) [4] Advanced Malignancies (Phase I) Rash, Stomatitis, Diarrhea, Decreased appetite Grade 3 rash 10 mg/day this compound (5 days/week) + 90 mg/week MK-2206

Mechanism of Action & Pathway Context

This compound is a mammalian target of rapamycin (mTOR) inhibitor that specifically targets the mTORC1 complex [5] [6]. It binds to FKBP12 within cells, and this complex then inhibits mTORC1, leading to reduced phosphorylation of its downstream effectors, such as 4E-BP1 and S6K, which control protein translation, cell growth, and proliferation [1] [5] [6].

The rationale for combination therapy often stems from significant crosstalk between signaling pathways. For instance, combining this compound with an AKT inhibitor (like MK-2206) provides a more comprehensive blockade of the PI3K/AKT/mTOR pathway, potentially overcoming feedback loops that can lead to drug resistance [4]. Similarly, combining it with a Notch inhibitor (like MK-0752) targets two interconnected pathways that both support tumor growth and metabolism [3].

G This compound Combination Therapy Pathways PI3K_Stimulus Growth Factors & Other Stimuli PI3K PI3K PI3K_Stimulus->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Activates MK2206 MK-2206 (AKT inhibitor) MK2206->AKT Inhibits S6K_4EBP1 p-S6K / p-4E-BP1 (Downstream Effectors) mTORC1->S6K_4EBP1 This compound This compound (FKBP12 Complex) This compound->mTORC1 Inhibits Cell_Processes Promotes: Protein Synthesis Cell Growth Proliferation S6K_4EBP1->Cell_Processes Notch_Signal Notch Signaling Activation Notch_ICD Notch Intracellular Domain (NICD) Notch_Signal->Notch_ICD Target_Genes Target Gene Transcription Notch_ICD->Target_Genes MK0752 MK-0752 (γ-Secretase Inhibitor) MK0752->Notch_ICD Inhibits Target_Genes->PI3K Drives

Troubleshooting Common Tolerability Issues

Here are answers to frequently asked questions regarding managing adverse events in this compound-based trials.

Q1: What are the most common adverse events (AEs) with this compound combinations, and how can they be managed?

  • Stomatitis/Mucositis: This is one of the most frequently reported AEs [2] [3] [4]. Proactive management is crucial. Recommend patients use non-alcoholic, soothing mouthwashes (e.g., salt and baking soda solution) from the start of therapy. For more severe cases, dose interruption or reduction may be necessary, as seen in trials where stomatitis was a primary reason for dose reduction [2].
  • Hyperglycemia: Monitor blood glucose levels regularly, especially in patients with pre-existing diabetes or risk factors. Grade 3 hyperglycemia has been observed as a dose-limiting toxicity [2]. Management may involve initiating or adjusting antidiabetic medications.
  • Rash and Dermatologic Toxicity: Rash is a common AE, particularly with the MK-2206 combination, and can be a dose-limiting toxicity [4]. Supportive care with topical corticosteroids and emollients is recommended.
  • Other AEs: Be vigilant for diarrhea, asthenia (fatigue), decreased appetite, and thrombocytopenia. Provide symptomatic support and consider dose modifications for severe (Grade ≥3) events [3].

Q2: How is the Maximum Tolerated Dose (MTD) determined for a new this compound combination? The MTD is typically identified in Phase I trials using a standard "3+3" dose-escalation design [3]. In this design:

  • A cohort of 3 patients receives a pre-defined dose of the combination.
  • If 0 of 3 patients experience a Dose-Limiting Toxicity (DLT) in the first cycle, the dose is escalated for the next cohort.
  • If 1 of 3 patients experiences a DLT, 3 more patients are added at that same dose level.
  • If ≥2 patients experience a DLT at a given dose level, that dose is deemed too toxic, and the previous lower dose is declared the MTD [3].

Q3: Our preclinical data is promising, but our clinical trial is plagued by dose-limiting stomatitis. What strategies can we explore?

  • Proactive Dose Reduction: Consider initiating the trial at a dose lower than the single-agent MTD of this compound. For example, while 40 mg (5 days/week) is tolerated as a single agent, combinations with MK-2206 and MK-0752 had MTDs of 10 mg and 20 mg, respectively [3] [4]. Starting lower may improve tolerability.
  • Alternative Dosing Schedules: Explore intermittent scheduling rather than continuous dosing. The standard 5-days-on/2-days-off weekly schedule is already intermittent [2]. Further modifications (e.g., one week on/one week off) could be investigated to allow for mucosal recovery.
  • Robust Supportive Care Protocols: Implement a mandatory, prophylactic oral care regimen for all patients from day one of treatment, as mentioned in Q1.

Q4: Why combine this compound with other targeted agents instead of using it alone? The primary rationale is to achieve a more potent and comprehensive blockade of oncogenic signaling networks to overcome resistance and improve efficacy.

  • Vertical Pathway Inhibition: Combining this compound (mTOR inhibitor) with MK-2206 (AKT inhibitor) provides a stronger, synergistic suppression of the PI3K/AKT/mTOR pathway by targeting two different nodes, potentially preventing feedback loop activation that can cause resistance [4].
  • Horizontal Pathway Inhibition: Combining this compound with MK-0752 (Notch inhibitor) targets two distinct but interacting pathways (mTOR and Notch) that both promote tumor growth and survival, leading to enhanced antitumor activity [3].

Key Considerations for Protocol Design

  • Patient Selection: Biomarker-driven patient selection may improve the therapeutic window. The phase I trial of this compound + MK-2206 showed promising activity in patients with breast cancer exhibiting PI3K pathway dependence, such as those with a low RAS signature and high Ki67, or PTEN deficiency [4].
  • Pharmacodynamic Monitoring: To confirm target engagement, assess the inhibition of downstream effectors of mTORC1, such as phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6 (pS6), in blood samples or tumor tissue [5]. Effective inhibition should show a significant reduction in these markers.

References

Ridaforolimus hepatic toxicity elevated ALT AST

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Hepatic Adverse Events

The table below summarizes the incidence of elevated liver enzymes observed in clinical trials, as reported in a 2024 systematic review [1] [2].

Trial Population Ridaforolimus Dose & Schedule Adverse Event (Grade) Incidence Citation
Pediatric patients with refractory solid tumors 8-16 mg/m², 5 days/week Increased ALT (Grade 3) Occurred, but Maximum Tolerated Dose (MTD) was not established [2].
Chinese patients with advanced solid tumors 40 mg, QD × 5 days/week Overall, drug was well tolerated; specific liver toxicity rates not detailed [1] [2].
Patients with soft tissue and bone sarcomas 40 mg, QD × 5 days/week Data on dose adjustments and discontinuations due to AEs (including hepatic events) were a primary outcome, but specific rates not listed [1].

A pivotal Phase III trial specifically noted that adverse events, including laboratory abnormalities, were managed effectively with dose delays and reductions, suggesting this is a key management strategy for toxicity [1].

Proposed Workflow for Hepatotoxicity Investigation

Since detailed protocols are not available in the search results, the diagram below outlines a logical workflow you can adapt to build your own experimental plan for assessing this compound-induced hepatotoxicity.

G Start Start: Suspected Hepatotoxicity A1 In Vitro Assessment (Liver-derived cell lines, e.g., HepG2) Start->A1 A2 Biomarker Analysis (ALT/AST release, GSH depletion, LDH) A1->A2 A3 Mechanistic Studies (Oxidative stress, Mitochondrial function) A2->A3 B1 In Vivo Validation (Animal models) A3->B1 B2 Terminal Blood Collection (Plasma ALT/AST measurement) B1->B2 B3 Histopathological Examination (Liver tissue collection and H&E staining) B2->B3 C1 Data Integration & Hypothesis B3->C1 C2 Develop Mitigation Strategy (Dose adjustment, Combination therapy) C1->C2

Key Considerations for Your Investigation

To fill the gaps in the available literature, here are some critical areas to focus on in your experimental design:

  • Confirm the Phenotype: The first step is to consistently reproduce the elevated ALT/AST in your model systems. In vitro, you can measure the release of these enzymes and other markers like Lactate Dehydrogenase (LDH) from hepatocyte cultures. In vivo, this involves periodic blood collection from animal models to monitor plasma enzyme levels [1] [2].
  • Investigate the Mechanism: The hepatotoxicity is likely linked to this compound's mechanism of action. As an mTORC1 inhibitor, it disrupts critical cellular processes like protein synthesis and metabolism [3] [4]. Your mechanistic studies could investigate mitochondrial dysfunction, oxidative stress, and disruptions in autophagy in liver cells.
  • Establish a Management Plan: Clinical data indicates that toxicity is manageable. Your experiments should define the dose-response relationship and establish clear thresholds for toxicity. This will help define a therapeutic window and protocols for dose modification (delays or reductions) in research settings [1].

References

Ridaforolimus treatment discontinuation due to adverse events

Author: Smolecule Technical Support Team. Date: February 2026

How Frequently Does Discontinuation Occur?

The discontinuation rates due to adverse events (AEs) for ridaforolimus are consistently higher than those for comparator treatments or placebos across multiple clinical trials. The table below summarizes the key findings:

Trial Context Discontinuation due to AEs (this compound) Discontinuation due to AEs (Comparator) Common Grade ≥3 Adverse Events
Advanced Endometrial Carcinoma (Phase II) [1] 33% 6% (progestin/investigator's choice chemo) Hyperglycemia (19%), Anemia (13%), Diarrhea (11%)
Sarcoma Maintenance (Phase III) [2] 14% 2% (placebo) Stomatitis (12%), Hyperglycemia (13%)
Advanced Endometrial Cancer (Phase II, IV) [3] Information missing Not applicable (single-arm trial) Anemia (27%), Hyperglycemia (11%)
Japanese Solid Tumors (Phase I) [4] 46% (6 of 13 patients) Not applicable Stomatitis, Anorexia, Vomiting, Interstitial Pneumonitis

What Are the Common Adverse Events Leading to Discontinuation?

The adverse event profile of this compound is characteristic of mTOR inhibitors. The most common AEs that contribute to dose modifications and treatment discontinuation include [5] [2]:

  • Metabolic Effects: Hyperglycemia is a frequent and significant grade 3-4 event [1] [2].
  • Mucocutaneous Toxicity: Stomatatitis (mouth sores) and other mucosal inflammation are very common [1] [3].
  • Hematologic Effects: Anemia is a common hematologic toxicity [1] [3].
  • Gastrointestinal Effects: Diarrhea, anorexia, and vomiting are frequently observed [1] [4].
  • Pulmonary Effects: Interstitial pneumonitis is a known risk that requires monitoring, particularly in Japanese populations [4].

How Are These Adverse Events Managed in Clinical Protocols?

Proactive monitoring and management are critical for maintaining patients on this compound therapy. Below is a general workflow for managing its key adverse events, synthesized from clinical trial practices.

The management strategies align with the following clinical approaches:

  • Pre-Treatment Assessment: Evaluate baseline fasting blood glucose and pulmonary function, particularly in patients with pre-existing risk factors [4] [2].
  • Proactive Patient Education: Instruct patients on recognizing early signs of stomatitis, hyperglycemia, and pulmonary symptoms like non-productive cough [3].
  • Protocol-Specified Dose Modifications: Clinical trials mandate specific actions for toxicity, including treatment interruption until the AE resolves to grade ≤1, followed by a dose reduction (e.g., from 40 mg to 30 mg) for recurrent or severe events [4] [2]. Permanent discontinuation is required for life-threatening AEs.
  • Symptom-Specific Management:
    • Stomatitis: Implement rigorous oral care protocols and topical analgesics [3].
    • Hyperglycemia: Manage with diet, oral antihyperglycemics, or insulin [1].
    • Pulmonary Symptoms: Promptly investigate new or worsening respiratory symptoms with imaging; discontinue this compound for confirmed interstitial lung disease [4].

Key Takeaways for Researchers and Clinicians

  • Risk-Benefit Profile is Crucial: The clinical utility of this compound is constrained by its toxicity profile, which led regulatory bodies to question its risk-benefit balance as maintenance therapy in sarcoma [2].
  • Toxicity is Dose-Limiting: The 40 mg daily dose for 5 days each week is associated with significant toxicity, and successful administration requires rigorous adherence to monitoring and dose-modification protocols [1] [2].
  • Active Management is Essential: Anticipating and proactively managing common AEs can help mitigate their severity, potentially improving a patient's ability to remain on treatment and derive clinical benefit [5] [3].

References

Ridaforolimus versus everolimus temsirolimus efficacy

Author: Smolecule Technical Support Team. Date: February 2026

mTOR Inhibitors at a Glance

Feature Ridaforolimus Everolimus Temsirolimus
FDA Approval Status Not approved for cancer (as of 2012) [1] Approved for multiple cancers (e.g., breast, renal, neuroendocrine) [2] Approved for advanced renal cell carcinoma [2]

| Key Efficacy Data | Single-agent: Disease stabilization in various solid tumors [1] Combination Therapy: Explored in multiple clinical trials (e.g., with ponatinib, dalotuzumab) [1] | Breast Cancer: Median PFS of 4.13 months with endocrine therapy [3]. In a new Phase III trial, PFS was 8.77 months when combined with giredestrant [4] | Renal Cell Carcinoma: Superior to pazopanib in low-risk patient group (mortality rate 0.23 vs. 0.44) [5] | | Safety Profile (Mucosal Injury) | Increased risk of all-grade and high-grade stomatitis and diarrhea [6] | Increased risk of all-grade and high-grade stomatitis and diarrhea [6] | Increased risk of all-grade and high-grade stomatitis and diarrhea [6] | | Key Research Applications | Precision mTOR inhibition; synergy studies (e.g., with dual HER2 blockade); AI-driven senolytic research [7] | Real-world outcomes; combinations with novel agents (e.g., SERDs like giredestrant) [3] [4] | Exploration in novel combinations (e.g., with metformin in endometrial cancer) [8] |

Mechanistic Insights and Experimental Data

The three drugs are all rapalogs that inhibit the mTOR pathway, a critical regulator of cell growth and proliferation. The diagram below illustrates the targeted pathway and its cellular effects.

mTOR_Pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K_4EBP1 S6K_4EBP1 mTORC1->S6K_4EBP1 Protein_Synthesis Protein_Synthesis S6K_4EBP1->Protein_Synthesis Cell_Growth Cell_Growth S6K_4EBP1->Cell_Growth Angiogenesis Angiogenesis S6K_4EBP1->Angiogenesis This compound This compound This compound->mTORC1 Inhibits

This compound is noted for its high potency and selectivity, with an IC50 of 0.2 nM for mTOR inhibition. It effectively blocks the phosphorylation of downstream targets like S6 ribosomal protein and 4E-BP1, leading to reduced protein synthesis and cell cycle arrest [7]. It also demonstrates anti-angiogenic effects by inhibiting VEGF production [7].

Clinical and Research Considerations

When deciding which mTOR inhibitor to use in a research or clinical context, several factors beyond direct efficacy come into play:

  • Clinical Validation and Use: Everolimus and Temsirolimus have established roles in treatment protocols for specific cancers, supported by extensive trial data and FDA approvals [2]. This compound remains an investigational agent in oncology but is a tool in precision cancer research and stent technology [1] [7] [9].
  • Toxicity Management: A meta-analysis showed that all three drugs significantly increase the risk of mucosal injuries like stomatitis and diarrhea. This underscores the need for close clinical monitoring and proactive management of these side effects, regardless of the specific agent chosen [6].
  • Novel Combinations: Research continues to explore combinations to improve efficacy and overcome resistance. For example, Temsirolimus is being studied with metformin in endometrial cancer [8], while Everolimus shows promising results when combined with the novel SERD giredestrant in breast cancer [4].

How to Proceed

The "most efficacious" drug is highly context-dependent. The choice for a specific research project or clinical application should be guided by:

  • The specific cancer type and its molecular profile.
  • The treatment line and prior therapies (e.g., post-CDK4/6 inhibitor setting).
  • The goal of the intervention (e.g., tumor shrinkage vs. disease stabilization).
  • The tolerability profile and capacity to manage specific adverse events.

References

Ridaforolimus progression-free survival versus placebo sarcoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The table below summarizes the key efficacy and safety outcomes from the SUCCEED trial for patients with metastatic soft-tissue or bone sarcomas who had previously benefited from chemotherapy [1] [2] [3].

Parameter Ridaforolimus Placebo Hazard Ratio (HR) & P-value
Median PFS (Independent Review) 17.7 weeks [1] [3] 14.6 weeks [1] [3] HR: 0.72 (95% CI, 0.61-0.85); P = .001 [1]
Median PFS (Investigator Assessment) 22.4 weeks [2] [4] 14.7 weeks [2] [4] HR: 0.69; P < .0001 [2] [4]
3-Month PFS Rate 70% [2] [4] 54% [2] [4] -
6-Month PFS Rate 34% [2] [4] 23% [2] [4] -
Best Target Lesion Response Mean 1.3% decrease [1] [3] Mean 10.3% increase [1] [3] P < .001 [1]
Median Overall Survival (OS) 90.6 weeks (≈21.4 mos) [1] [4] 85.3 weeks (≈19.2 mos) [1] [4] HR: 0.93 (95% CI, 0.78-1.12); P = .46 [1]
Common Adverse Events (All Grades) Stomatitis (61%), Infections (52%), Fatigue (36%), Thrombocytopenia (34%), Diarrhea (32%) [1] [4] Stomatitis (18%), Infections (26%), Fatigue (22%), Thrombocytopenia (4%), Diarrhea (18%) [1] [4] -
Grade ≥3 Adverse Events 64.1% [1] [3] 25.6% [1] [3] -
Common Grade ≥3 AEs Thrombocytopenia (10%), Stomatitis (9%), Anemia (7%), Hyperglycemia (7%) [4] Thrombocytopenia (1%), Stomatitis (<1%), Anemia (3%), Hyperglycemia (<1%) [4] -

Experimental Protocol of the SUCCEED Trial

The data presented above was generated through a rigorous international phase III trial. Here are the key methodological details [1] [4]:

  • Trial Design: International, randomized, double-blind, placebo-controlled phase III trial.
  • Objective: To evaluate this compound as maintenance therapy to control metastatic sarcomas in patients after they had achieved an objective response or stable disease from prior chemotherapy.
  • Patient Population: 711 patients with metastatic soft-tissue or bone sarcomas were enrolled, with 702 receiving the study drug. Over 90% had soft-tissue sarcomas, and over 60% had lung metastases.
  • Intervention: Patients were randomized 1:1 to receive either:
    • Oral this compound 40 mg once daily for 5 days each week.
    • Matching placebo on the same schedule.
  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent radiology review committee.
  • Secondary Endpoints: Overall survival (OS), best target lesion response, safety, and tolerability.
  • Statistical Analysis: Used a hazard ratio (HR) with a 95% confidence interval (CI). The trial was not powered to detect a statistically significant difference in overall survival.

Mechanism of Action and Signaling Pathway

This compound is a potent small-molecule inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival [5] [4]. The following diagram illustrates the relevant signaling pathway and the drug's mechanism.

G PI3K_Signal PI3K/AKT Signal mTOR mTOR PI3K_Signal->mTOR Activates mTORC1 mTORC1 Complex mTOR->mTORC1 Forms p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Activates pS6 pS6 mTORC1->pS6 Activates Cell_Processes Cell Translation, Proliferation, Survival p4EBP1->Cell_Processes Promotes pS6->Cell_Processes Promotes This compound This compound This compound->mTORC1 Inhibits

As shown, this compound specifically forms a complex with FKBP12 in the cell, which then binds to and inhibits the mTORC1 complex [5]. This inhibition leads to the downregulation of key downstream effector proteins, phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6 (pS6), which are crucial for protein synthesis and cell cycle progression [5]. The net effect is cell cycle arrest, reduced cell size, and antiangiogenic effects [5].

Interpretation and Clinical Context

  • Efficacy: The trial successfully met its primary endpoint, showing a statistically significant 28% reduction in the risk of progression or death with this compound versus placebo [1] [4]. However, the absolute improvement in median PFS was modest at 3.1 weeks [1] [3]. This small but significant delay in tumor progression did not translate into a statistically significant overall survival benefit [1].
  • Safety: The toxicity profile was consistent with the known class effects of mTOR inhibitors. Adverse events like stomatitis, thrombocytopenia, and hyperglycemia were more common and severe with this compound, leading to a high rate of grade 3 or higher adverse events (64.1%) compared to placebo (25.6%) [1] [3].
  • Regulatory Note: Despite the positive PFS result, the U.S. Food and Drug Administration (FDA) rejected the initial new drug application for this compound in 2012, citing insufficient data [5]. This underscores the complexity of drug approval, where a statistically significant PFS benefit must be weighed against the magnitude of clinical benefit and the toxicity profile.

References

Ridaforolimus toxicity profile comparison other mTOR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Ridaforolimus Toxicity Profile and Cross-Inhibitor Comparison

The table below summarizes the toxicity profile of this compound and provides a comparative view with other approved mTOR inhibitors, based on adverse event data from clinical trials and meta-analyses.

Toxicity This compound (from clinical trials) mTOR Inhibitor Class (from meta-analyses)
General Profile Higher incidence of Grade ≥3 AEs (64.1%) vs. placebo (25.6%) [1]. Consistent class-wide toxicities, though frequency of specific AEs may vary by compound and cancer type [2] [3].
Mucositis/Stomatitis Very common; a frequent cause of dose reduction [1] [4]. A hallmark toxicity of the class [3].
Metabolic Effects Hyperglycemia and hypertriglyceridemia are common [1]. Common metabolic disturbances [2] [5].
Hematologic Toxicity Thrombocytopenia is a notable and common event [1]. Can be dose-limiting in combinations (e.g., with vorinostat) [6]. Thrombocytopenia, anemia, and neutropenia are frequently reported [2].
Pulmonary Toxicity Increased risk of non-infectious pneumonitis [1]. A well-recognized, class-specific adverse event. Incidence of any grade ~11%; Grade 3-4 ~3% [3].
Renal Toxicity - Increased relative risk (RR=1.55) for all-grade acute kidney injury (AKI) compared to non-mTOR inhibitor controls [2].
Infections More common with this compound than placebo [1]. Increased susceptibility to infections is a known side effect [2] [3].
Other Common AEs Fatigue, rash, diarrhea [1] [7]. Asthenia/fatigue, rash, diarrhea, and edema are commonly observed [2].

Mechanistic Insights and Experimental Protocols

Understanding the mechanism of action and how toxicity is assessed in clinical trials is crucial for a meaningful comparison.

Molecular Mechanisms and Signaling Pathways

mTOR inhibitors are not all identical. Their molecular targets and downstream effects influence both their efficacy and toxicity profile.

mTOR_Pathway mTOR Inhibition Mechanism Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1_4E_BP1 S6K1_4E_BP1 mTORC1->S6K1_4E_BP1 mTORC2 mTORC2 mTORC2->AKT  Activates Protein_Synthesis Protein_Synthesis S6K1_4E_BP1->Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth FKBP12 FKBP12 FKBP12->mTORC1  Complex Inhibits Rapalogs Rapalogs Rapalogs->FKBP12

The diagram illustrates that first-generation mTOR inhibitors like This compound, everolimus, and temsirolimus (rapalogs) function similarly. They form a complex with FKBP12 that primarily inhibits mTORC1 [5] [8]. This incomplete inhibition can trigger feedback loops that reactivate AKT via mTORC2, potentially affecting both efficacy and toxicity [9]. Second-generation inhibitors (e.g., Torin-2) are ATP-competitive and directly inhibit the kinase activity of both mTORC1 and mTORC2, leading to a broader suppression of the pathway but potentially a different toxicity profile [5] [9].

Key Experimental Protocols for Toxicity Assessment

The data in the table above is primarily gathered through structured clinical trials. Here are the core methodologies:

  • Clinical Trial Design: Toxicity data is systematically collected in Phase I-III trials. The primary objective of Phase I is to determine the Maximum Tolerated Dose (MTD) and identify Dose-Limiting Toxicities (DLTs). For example, a Phase I study of this compound combined with vorinostat used a modified "3+3" dose escalation design, where thrombocytopenia was identified as a DLT [6].
  • Safety Endpoints: Safety is a secondary endpoint in later-phase trials. The large Phase III sarcoma trial for this compound directly compared the incidence and severity of AEs between the treatment and placebo groups [1].
  • Toxicity Grading: Adverse events are graded for severity based on the Common Terminology Criteria for Adverse Events (CTCAE). This standardized scale (Grades 1-5) allows for consistent reporting and cross-trial comparison [2] [3].
  • Meta-Analysis: This statistical method pools data from multiple randomized controlled trials (RCTs) to provide more robust, population-level estimates of risk, such as the relative risk of pneumonitis or renal injury associated with the entire drug class [2] [3].

Key Comparative Insights and Clinical Implications

  • This compound shares a core toxicity profile with other rapalogs (everolimus, temsirolimus), including high rates of stomatitis, metabolic disturbances, cytopenias, and non-infectious pneumonitis [1] [3].
  • Lack of head-to-head trials makes direct ranking difficult. Differences in reported incidence rates can be influenced by the specific patient population, prior therapies, drug dose/schedule, and whether it's used as a single agent or in combination.
  • Toxicity can be mechanism-based and predictable. Pulmonary toxicity (pneumonitis) and renal toxicity (AKI) are recognized as class effects of mTOR inhibitors, and vigilance is required across all drugs in this class [2] [3].

For researchers, this underscores the importance of prophylactic management for common AEs like stomatitis and diligent monitoring for more serious toxicities like pneumonitis and AKI in any clinical program involving an mTOR inhibitor.

References

Ridaforolimus Efficacy and Safety Profile in Metastatic Sarcoma

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Parameter Ridaforolimus Placebo Hazard Ratio (HR) / P-value
SUCCEED Phase III Trial [1] [2] [3] (n=347) (n=364)
Progression-Free Survival (PFS)
- Median PFS (Independent Review) 17.7 weeks 14.6 weeks HR: 0.72; P = 0.001
- Median PFS (Investigator Assessment) 22.4 weeks 14.7 weeks HR: 0.69; P < 0.0001
- 6-Month PFS Rate 34% 23%
Overall Survival (OS)
- Median OS 90.6 weeks (≈21.4 mo) 85.3 weeks (≈19.2 mo) HR: 0.93; P = 0.46
Tumor Response [1] [3]
- Best Target Lesion Response -1.3% decrease +10.3% increase P < 0.0001
- Clinical Benefit Rate 40.6% 28.6% P = 0.0009
Common Adverse Events (AEs) ≥30% (All Grades) [2] [3]
- Stomatitis (mouth sores) 61% 18%
- Infections 52% 26%
- Fatigue 36% 22%
- Thrombocytopenia 34% 4%
- Diarrhea 32% 18%
Grade ≥3 Adverse Events [1] [2] [3] 64.1% 25.6%
- Thrombocytopenia 10% 1%
- Stomatitis 9% <1%
- Hyperglycemia 7% <1%

Experimental Protocols and Key Methodologies

For a rigorous comparison, it's essential to understand the design of the key trials that generated this data.

  • SUCCEED Trial Design (NCT00538239)

    • Objective: To evaluate this compound as maintenance therapy for controlling metastatic sarcomas in patients who had already achieved a response or stable disease with prior chemotherapy [1] [3].
    • Population: 711 patients with metastatic soft-tissue or bone sarcomas.
    • Intervention: Oral this compound 40 mg or placebo, once daily for 5 days each week.
    • Primary Endpoint: Progression-free survival (PFS) assessed by an independent radiology review committee [1] [2].
    • Key Statistical Consideration: The trial was designed and powered to detect a difference in PFS, not overall survival. The observed OS trend was not statistically significant, which may be due to the trial's design, subsequent treatments after progression, or a true absence of OS benefit [1].
  • mTOR Pathway Inhibition Assessment

    • Mechanism: this compound is a non-prodrug rapalog that inhibits the mTORC1 complex, a central regulator of cell growth and proliferation [4] [5].
    • Pharmacodynamic Markers: The efficacy of mTOR inhibition in tumors or surrogate tissues is often measured by a reduction in downstream biomarkers like phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6 (pS6) [4] [5]. A successful inhibition is indicated by decreased levels of these markers.

This compound Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound, highlighting its specific inhibitory action on the mTORC1 complex.

mTOR_Pathway PI3K_Activation Growth Factor Signals PI3K PI3K PI3K_Activation->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Promotes Phosphorylation pS6K p-S6K mTORC1->pS6K Promotes Phosphorylation CellProcess Cell Growth Proliferation & Angiogenesis p4EBP1->CellProcess Drives pS6K->CellProcess Drives Rida This compound (FKBP12 Complex) Rida->mTORC1 Inhibits

Interpretation and Context for Researchers

  • PFS vs. OS as an Endpoint: The SUCCEED trial successfully met its primary endpoint of improved PFS, a common and accepted regulatory endpoint for maintenance therapy trials. The absence of a statistically significant OS benefit is not uncommon in oncology trials, as it can be confounded by subsequent lines of therapy [1].
  • Placebo in Advanced Cancer: The high rate of any-grade AEs (94%) in the placebo arm underscores the significant symptom burden and morbidity associated with advanced sarcoma itself [2].
  • Clinical Significance: While the absolute improvement in median PFS was modest (3.1 weeks by independent review), the hazard ratio of 0.72 and the improved 6-month PFS rate (34% vs. 23%) suggest that this compound provides meaningful disease control for a subset of patients [1] [2].
  • Regulatory Status: Despite the positive PFS results, the U.S. FDA did not approve this compound in 2012, citing insufficient data. This decision highlights the regulatory emphasis on a therapy's risk-benefit profile, where the significant toxicities may have outweighed the degree of clinical benefit [4] [6].

References

Ridaforolimus response rates across solid tumor types

Author: Smolecule Technical Support Team. Date: February 2026

Ridaforolimus Response Rates in Solid Tumors

The following table consolidates objective response rates (ORR) and clinical benefit rates (CBR) from multiple studies. Note that CBR typically includes patients with a complete response, partial response, or stable disease for a specified minimum duration.

Tumor Type Study Details / Patient Population Response Rate Key Findings / Other Metrics
Advanced Endometrial Cancer Recurrent, previously treated [1] ORR: 8.8% [1] Disease stabilization in 53% of patients [1].
Advanced Endometrial Cancer Randomized phase II trial; recurrent disease [1] ORR: 0% (vs. 4% in control) [1] Significantly improved Progression-Free Survival (PFS) vs. control (1.7 months) [1].
Advanced Sarcoma Phase II trial (n=212); various subtypes (bone, leiomyosarcoma, liposarcoma, other soft tissue) [1] ORR: ~2.4% (5 Partial Responses out of 212) [1] CBR: 29% (PR + Stable Disease ≥16 weeks); Median overall survival was 40.1 weeks [1].
Various Advanced Solid Tumors Phase I study in Chinese patients with refractory tumors (e.g., colon, breast cancer) [2] ORR: 0% [2] Disease Control: 100% (All 11 evaluable patients achieved stable disease) [2].
Papillary Renal Cell Carcinoma Phase I study of this compound + Vorinostat (n=3) [3] Specific ORR not provided [3] Prolonged disease control observed (54 and 80 weeks) in 2 of 3 patients, suggesting potential in this subtype [3].

Experimental Protocol Details

To help you interpret the data, here are the methodologies commonly used in the cited this compound trials.

  • Typical Dosing Schedule: The most common regimen established in phase I studies was 40 mg of oral this compound once daily for 5 consecutive days, followed by 2 days off-drug, each week [2] [1]. Intravenous formulations were also tested (e.g., 12.5 mg daily for 5 days every other week) [1].
  • Patient Population: The studies primarily enrolled patients with advanced, metastatic, or treatment-refractory solid tumors who had progressed on standard therapy [2] [1] [3].
  • Efficacy Assessment:
    • Tumor Response: was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) guidelines, with radiographic imaging (CT or MRI) performed at baseline and repeated regularly (e.g., every 8 weeks) [2].
    • Primary Endpoints: often included Objective Response Rate (ORR) and Progression-Free Survival (PFS) [2] [3].
  • Safety Monitoring: Adverse events were systematically recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) [2].

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanistic target of this compound, which underlies its therapeutic effects.

G PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Target Complex) AKT->mTORC1 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates pS6 p-S6 mTORC1->pS6 Phosphorylates CellGrowth Cell Growth & Proliferation p4EBP1->CellGrowth pS6->CellGrowth This compound This compound (mTOR Inhibitor) This compound->mTORC1 Inhibits

This compound is a non-prodrug rapalog that specifically inhibits the mammalian target of rapamycin complex 1 (mTORC1) [4] [1]. By targeting mTORC1, it downregulates the phosphorylation of key downstream effector proteins, 4E-BP1 and S6K1 (which phosphorylates S6), which are critical for protein synthesis, cell growth, and proliferation [4]. This mechanism explains the drug's ability to induce cell cycle arrest and demonstrate anti-tumor activity across various cancers [4].

Interpretation and Research Gaps

  • Therapeutic Profile: The data suggests this compound is more effective at inducing disease stabilization than achieving tumor shrinkage, which is a valuable outcome in advanced, refractory cancers [2] [1].
  • Combination Therapies: Research has explored this compound in combination with other agents (e.g., cetuximab, dalotuzumab, vorinostat) to overcome resistance or enhance efficacy, with mixed results [4] [1] [3].
  • Current Status: It is important to note that as of 2025, this compound has not received FDA approval for general cancer use, following an initial rejection in 2012 due to insufficient data [4]. Most of the available clinical data comes from earlier-phase trials.

References

Ridaforolimus activity in PTEN mutant versus wild-type tumors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and PTEN Context

The diagram below illustrates the PI3K/AKT/mTOR pathway that ridaforolimus targets, and the pivotal role PTEN plays in its regulation.

G PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition GF Growth Factor Receptor PI3K PI3K GF->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PIP3->PIP2 Conversion Akt_inactive AKT (Inactive) PIP3->Akt_inactive Recruits to membrane Akt_active AKT (Active) Akt_inactive->Akt_active Activation mTORC1 mTORC1 Akt_active->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates This compound This compound This compound->mTORC1 Inhibits

PTEN normally acts as a tumor suppressor by dephosphorylating PIP3, thereby inhibiting the PI3K/AKT/mTOR pathway. Loss of PTEN function, a common event in cancers, leads to constitutive activation of this pathway, making cancer cells particularly reliant on mTOR signaling for growth and survival. This creates a state known as "oncogene addiction," which theoretically makes PTEN-deficient tumors more vulnerable to mTOR inhibition [1] [2].

This compound is a potent and selective mTOR inhibitor that forms a complex with FKBP12, directly targeting mTOR complex 1 (mTORC1). This leads to cell cycle arrest, reduced cell size, and antiangiogenic effects [3] [4].

Preclinical & Clinical Activity Comparison

The tables below summarize the activity of this compound in various cancer models with different PTEN statuses.

Table 1: Preclinical Evidence from Cell Line Studies

Tumor Type PTEN Status Model/System Key Finding on this compound Activity Experimental Context
Prostate Cancer [1] Loss/Mutation Multiple cell lines Greater sensitivity; synergistic antiproliferative effect with bicalutamide. In vitro proliferation assays; PTEN loss associated with elevated AKT/mTOR activity.
Sarcoma [2] Wild-type (4/5 lines) Panel of 5 sarcoma cell lines Sensitivity maintained; IC50 values within clinically relevant dose range (0.7-10 nM). In vitro cytotoxicity assay; constitutive pathway activation was independent of PTEN status.
Sarcoma [2] Missense Mutation (1/5 lines: GCT) GCT cell line (Exon 6 mutation) Sensitivity maintained; IC50 values within clinically relevant dose range. In vitro cytotoxicity assay; mutation led to loss of PTEN protein expression.

Table 2: Clinical Evidence from Trials and Patient Studies

Context / Tumor Type PTEN Status Clinical Outcome Implication / Conclusion
Advanced Endometrial Cancer [5] Loss of Expression Did not predict clinical benefit (stable disease ≥20 weeks). PTEN status alone was not a reliable predictive biomarker for everolimus (another mTOR inhibitor) response in this trial.
Pediatric Solid Tumors [6] Not specified in result Well-tolerated; anti-tumor activity observed (e.g., stable disease in pineoblastoma & glioma). Confirms this compound has meaningful biological activity in human tumors, regardless of underlying PTEN status.

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments cited above.

1. In Vitro Proliferation Assay (Prostate Cancer Cell Lines) [1]

  • Cell Lines: Six prostate cancer cell lines, including C4-2.
  • Procedure: Cells were plated in 96-well plates and treated with serial concentrations of this compound (0.0001 nM to 1000 nM) or vehicle for 72 hours.
  • Growth Measurement: Cell growth was assessed using the CyQUANT Cell Proliferation Assay kit. The maximal inhibitory effect (Imax) was used to determine sensitivity.
  • Combination Studies: this compound was combined with the antiandrogen bicalutamide at fixed ratios. Drug interaction (synergy) was analyzed using the Chou and Talalay method, calculating a Combination Index (CI) with CalcuSyn software.

2. PTEN Characterization & Cytotoxicity Assay (Sarcoma Cell Lines) [2]

  • PTEN Genomic Analysis: Genomic DNA was extracted from five sarcoma cell lines. Sanger sequencing of PTEN exons 2-8 was performed to identify mutations.
  • PTEN Protein Expression: Western blot analysis was used to quantify PTEN, total Akt (tAkt), and phosphorylated Akt (pAkt) protein levels. To test pathway functionality, cell lines were stimulated with Epidermal Growth Factor (EGF).
  • Cytotoxicity Assay: The antiproliferative effect of this compound was determined using a crystal violet assay (CVA). The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Interpretation of Key Findings

  • PTEN loss can confer hypersensitivity: In prostate cancer models, PTEN loss was linked to greater sensitivity to this compound, providing a strong rationale for its use in such contexts, especially in combination with AR blockade [1].
  • Activity is not exclusive to PTEN mutants: Sarcoma cell lines with wild-type PTEN remained highly sensitive to this compound, indicating that constitutive activation of the PI3K/AKT/mTOR pathway can occur independently of PTEN status, and mTOR inhibition is a valid strategy even in PTEN-wild-type tumors [2].
  • Clinical predictive value is complex: In advanced endometrial cancer, the loss of PTEN expression did not predict clinical benefit from mTOR inhibition, highlighting that in the clinical setting, PTEN status alone is an insufficient biomarker for patient selection, and other factors (e.g., KRAS mutations, pS6rp) likely play a role [5].

References

Ridaforolimus clinical activity pediatric versus adult patients

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Affinity

Ridaforolimus is a potent, selective non-prodrug analog of rapamycin that inhibits the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, metabolism, and proliferation [1]. Its mechanism is consistent across patient populations.

  • Improved Properties: Through a chemical modification at the C40 site, this compound was designed to have superior aqueous solubility, stability, and affinity compared to rapamycin [1].
  • Primary Signaling Pathway: The drug's primary action is the inhibition of the PI3K/AKT/mTOR pathway, which is implicated in numerous cancers. By specifically targeting the mTOR complex 1 (mTORC1), this compound leads to downstream effects such as cell cycle arrest, reduced cell size, and antiangiogenic effects [1].
  • Key Molecular Interactions: The inhibition occurs through the suppression of key downstream markers, including a reduction in the levels of phosphorylated 4E binding protein-1 (p-4E-BP1) and ribosomal protein S6 kinase-1 (p70S6K) [1].

The diagram below illustrates the core signaling pathway affected by this compound.

G PI3K PI3K AKT AKT PI3K->AKT PIP3 Production mTORC1 mTORC1 AKT->mTORC1 Activates p4EBP1 p4EBP1 mTORC1->p4EBP1 p70S6K p70S6K mTORC1->p70S6K p1 mTORC1->p1 Protein Synthesis p4EBP1->Protein Synthesis p70S6K->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Growth_Factors Growth_Factors Growth_Factors->PI3K Activates Extracellular Matrix Extracellular Matrix Extracellular Matrix->PI3K Integrin Signaling This compound This compound This compound->mTORC1 Inhibits p1->p4EBP1 p1->p70S6K p2 Protein Synthesis->Cell Growth & Proliferation

Clinical Application & Dosing Regimens

A key difference between pediatric and adult use lies in the dosing regimen. Clinical trials have established body-surface-area dosing for children, which results in a higher relative exposure compared to the fixed dosing used in adults.

The table below summarizes the pivotal dosing and administration data.

Parameter Pediatric Patients Adult Patients
Recommended Phase 2 Dose (RP2D) 33 mg/m² orally, 5 consecutive days per week, in 28-day cycles [2] [3]. 40 mg orally (fixed dose), 5 consecutive days per week [1].
Dosing Basis Body Surface Area (BSA) [2]. Fixed dose [1].
Pharmacokinetic Insight Exposure at 28 mg/m² and 33 mg/m² exceeded adult target levels, justifying the higher BSA-based dose [2]. A single 40 mg dose was well tolerated; absorption was not significantly affected by food [1].
Maximum Tolerated Dose (MTD) Not determined in the phase I study; escalation concluded at 33 mg/m² [2]. Established in earlier adult trials (not detailed in provided results).

Efficacy and Clinical Activity

This compound has shown clinical activity characterized primarily by disease stabilization in advanced, pretreated patients across both age groups.

Tumor Type Pediatric Patients Adult Patients
General Solid Tumors Stable Disease (SD) was the best observed response in a phase I trial. Two patients with central nervous system tumors (pineoblastoma and diffuse intrinsic pontine glioma) had SD for 12 and 46 cycles, respectively [2]. In Chinese patients with refractory solid tumors, this compound was noted to stabilize disease rather than cause tumor shrinkage [1].
Sarcoma In the SUCCEED trial, 7 pediatric patients (13-17 years) showed: 1 Partial Response (PR), 4 SD, and 2 Progressive Disease (PD) [2]. The phase III SUCCEED trial demonstrated a 28% reduction in the risk of progression or death compared to placebo in patients with advanced soft tissue and bone sarcomas [1] [2].
Other Cancers Activity was observed in various advanced solid tumors [2]. Explored in endometrial, ovarian, prostate, breast cancer, and renal cell carcinoma in various trials [1].

Safety and Tolerability Profile

The safety profile of this compound is well-characterized and remarkably consistent between pediatric and adult populations. Adverse events are generally manageable and align with the class effects of mTOR inhibitors.

The table below compares commonly reported treatment-related adverse events (AEs) from key trials.

Adverse Event Pediatric Patients (Frequency ≥40%) [2] Adult Patients (Summary) [1]
Stomatitis Very Common (Grade 1-2) Included in overall AE assessment
Thrombocytopenia Very Common (Grade 1-2) Included in overall AE assessment
Hypertriglyceridemia Very Common (Grade -2) Included in overall AE assessment
Elevated Liver Enzymes Increased ALT & AST (Grade 1-2) Included in overall AE assessment
Fatigue Very Common Included in overall AE assessment
Anemia Very Common Included in overall AE assessment
Hypercholesterolemia Very Common Included in overall AE assessment
Dose-Limiting Toxicity One DLT (Grade 3 increased ALT) at 33 mg/m² [2]. Previous studies established safety, with no QTc prolongation in advanced cancer patients [1].

Research and Development Context

The clinical development strategy for this compound reflects different emphases in pediatric versus adult oncology.

  • Pediatric Focus: Research in children has heavily explored single-agent activity in advanced, relapsed, or refractory settings across a spectrum of solid tumors [2]. There is also a recognized interest and potential for combination therapies due to the drug's favorable toxicity and pharmacokinetic profile [2].
  • Adult Focus: Adult clinical trials have more extensively investigated this compound in specific cancer indications (e.g., sarcoma, endometrial cancer) and in diverse drug combinations. These combinations include agents such as ponatinib, bicalutamide, dalotuzumab, MK-2206 (AKT inhibitor), and MK-0752 (NOTCH inhibitor) [1].

Experimental Methodology Summary

For reproducibility and critical evaluation, here are the core methodologies from the cited key studies.

  • Pediatric Phase I Trial Design [2] [3]:
    • Objective: To determine the RP2D, MTD, safety, pharmacokinetics, and antitumor activity of oral this compound.
    • Population: Children aged 6 to <18 years with advanced solid tumors.
    • Design: Multicenter, open-label, dose-escalation (22, 28, 33 mg/m²).
    • Administration: Orally for 5 consecutive days per week in 28-day cycles.
    • Endpoint Assessment: DLTs, pharmacokinetic profiling (trough concentrations), and antitumor response evaluated per standard criteria (e.g., RECIST).
  • Adult Clinical Trial Overview [1]:
    • The summarized data comes from a review of multiple adult trials. Common designs included open-label, single-arm phase II studies and randomized controlled trials (e.g., the SUCCEED phase III trial).
    • Dosing: Typically a 40 mg fixed dose orally on a 5-days-on/2-days-off schedule.
    • Endpoints: Included progression-free survival (PFS), overall response rate (ORR), and safety.

Conclusion for Researchers

  • Dosing: The established pediatric RP2D (33 mg/m²) is based on BSA and provides higher drug exposure than the fixed 40 mg adult dose.
  • Development Stage: While adult research has progressed to late-stage trials in specific indications and combinations, pediatric research has focused on establishing the foundation for single-agent and future combination therapies.

References

×

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

989.56294335 Da

Monoisotopic Mass

989.56294335 Da

Heavy Atom Count

69

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48Z35KB15K

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (14.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, sarcoma, cancer/tumors (unspecified), endometrial cancer, prostate cancer, and bone metastases.

Pharmacology

Ridaforolimus is a small molecule and non-prodrug analogue of the lipophilic macrolide antibiotic rapamycin with potential antitumor activity. Ridaforolimus binds to and inhibits the mammalian target of rapamycin (mTOR), which may result in cell cycle arrest and, consequently, the inhibition of tumor cell growth and proliferation. Upregulated in some tumors, mTOR is a serine/threonine kinase involved in regulating cellular proliferation, motility, and survival that is located downstream of the PI3K/Akt signaling pathway.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE19 - Ridaforolimus

Mechanism of Action

Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

572924-54-0

Wikipedia

Ridaforolimus

Dates

Last modified: 08-15-2023
1: Blay JY. Updating progress in sarcoma therapy with mTOR inhibitors. Ann Oncol. 2010 Jun 29. [Epub ahead of print] PubMed PMID: 20591820.
2: Penel N, Watelle F, Vanhuyse M, Adenis A. [Treatment of adult patients with metastatic sarcoma: current shift in concepts]. Bull Cancer. 2010 Jun 1;97(6):687-91. French. PubMed PMID: 20462829.
3: Rodriguez-Pascual J, Cheng E, Maroto P, Duran I. Emergent toxicities associated with the use of mTOR inhibitors in patients with advanced renal carcinoma. Anticancer Drugs. 2010 Jun;21(5):478-86. Review. PubMed PMID: 20401967.
4: Dancey J. mTOR signaling and drug development in cancer. Nat Rev Clin Oncol. 2010 Apr;7(4):209-19. Epub 2010 Mar 16. PubMed PMID: 20234352.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Nov;31(9):597-633. PubMed PMID: 20094643.
6: Gibbons JJ, Abraham RT, Yu K. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth. Semin Oncol. 2009 Dec;36 Suppl 3:S3-S17. Review. PubMed PMID: 19963098.
7: Sessa C, Tosi D, Viganò L, Albanell J, Hess D, Maur M, Cresta S, Locatelli A, Angst R, Rojo F, Coceani N, Rivera VM, Berk L, Haluska F, Gianni L. Phase Ib study of weekly mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) with weekly paclitaxel. Ann Oncol. 2010 Jun;21(6):1315-22. Epub 2009 Nov 9. PubMed PMID: 19901013.
8: Sonis S, Treister N, Chawla S, Demetri G, Haluska F. Preliminary characterization of oral lesions associated with inhibitors of mammalian target of rapamycin in cancer patients. Cancer. 2010 Jan 1;116(1):210-5. PubMed PMID: 19862817.
9: Yuan R, Kay A, Berg WJ, Lebwohl D. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy. J Hematol Oncol. 2009 Oct 27;2:45. Review. PubMed PMID: 19860903; PubMed Central PMCID: PMC2775749.
10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Jul-Aug;31(6):397-417. PubMed PMID: 19798455.
11: Coiffier B, Ribrag V. Exploring mammalian target of rapamycin (mTOR) inhibition for treatment of mantle cell lymphoma and other hematologic malignancies. Leuk Lymphoma. 2009 Dec;50(12):1916-30. Review. PubMed PMID: 19757306.
12: Hersey P, Bastholt L, Chiarion-Sileni V, Cinat G, Dummer R, Eggermont AM, Espinosa E, Hauschild A, Quirt I, Robert C, Schadendorf D. Small molecules and targeted therapies in distant metastatic disease. Ann Oncol. 2009 Aug;20 Suppl 6:vi35-40. Review. PubMed PMID: 19617296; PubMed Central PMCID: PMC2712592.
13: Kapoor A, Figlin RA. Targeted inhibition of mammalian target of rapamycin for the treatment of advanced renal cell carcinoma. Cancer. 2009 Aug 15;115(16):3618-30. Review. PubMed PMID: 19479976.
14: Konings IR, Verweij J, Wiemer EA, Sleijfer S. The applicability of mTOR inhibition in solid tumors. Curr Cancer Drug Targets. 2009 May;9(3):439-50. Review. PubMed PMID: 19442061.
15: Guertin DA, Sabatini DM. The pharmacology of mTOR inhibition. Sci Signal. 2009 Apr 21;2(67):pe24. PubMed PMID: 19383975.
16: Mahalingam D, Sankhala K, Mita A, Giles FJ, Mita MM. Targeting the mTOR pathway using deforolimus in cancer therapy. Future Oncol. 2009 Apr;5(3):291-303. Review. PubMed PMID: 19374536.
17: Dreyer C, Raymond E, Faivre S. [Targeted therapies and their indications in solid neoplasias]. Rev Med Interne. 2009 May;30(5):416-24. Epub 2009 Mar 18. Review. French. PubMed PMID: 19299048.
18: Hartford CM, Desai AA, Janisch L, Karrison T, Rivera VM, Berk L, Loewy JW, Kindler H, Stadler WM, Knowles HL, Bedrosian C, Ratain MJ. A phase I trial to determine the safety, tolerability, and maximum tolerated dose of deforolimus in patients with advanced malignancies. Clin Cancer Res. 2009 Feb 15;15(4):1428-34. PubMed PMID: 19228743.
19: Dreyer C, Sablin MP, Faivre S, Raymond E. [Topics in mTOR pathway and its inhibitors]. Bull Cancer. 2009 Jan;96(1):87-94. Review. French. PubMed PMID: 19211363.
20: Mita M, Sankhala K, Abdel-Karim I, Mita A, Giles F. Deforolimus (AP23573) a novel mTOR inhibitor in clinical development. Expert Opin Investig Drugs. 2008 Dec;17(12):1947-54. Review. PubMed PMID: 19012509.
21: Figlin RA, Brown E, Armstrong AJ, Akerley W, Benson AB 3rd, Burstein HJ, Ettinger DS, Febbo PG, Fury MG, Hudes GR, Kies MS, Kwak EL, Morgan RJ Jr, Mortimer J, Reckamp K, Venook AP, Worden F, Yen Y. NCCN Task Force Report: mTOR inhibition in solid tumors. J Natl Compr Canc Netw. 2008 Sep;6 Suppl 5:S1-S20; quiz S21-S22. Review. PubMed PMID: 18926092.
22: Fasolo A, Sessa C. mTOR inhibitors in the treatment of cancer. Expert Opin Investig Drugs. 2008 Nov;17(11):1717-34. Review. PubMed PMID: 18922108.
23: Tomillero A, Moral MA. Gateways to clinical trials. July-August 2008. Methods Find Exp Clin Pharmacol. 2008 Jul-Aug;30(6):459-95. PubMed PMID: 18850047.
24: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.
25: Abdel-Karim IA, Giles FJ. Mammalian target of rapamycin as a target in hematological malignancies. Curr Probl Cancer. 2008 Jul-Aug;32(4):161-77. Review. PubMed PMID: 18655914.
26: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.
27: Gadducci A, Tana R, Cosio S, Fanucchi A, Genazzani AR. Molecular target therapies in endometrial cancer: from the basic research to the clinic. Gynecol Endocrinol. 2008 May;24(5):239-49. Review. PubMed PMID: 18569027.
28: Smith SM. Clinical development of mTOR inhibitors: a focus on lymphoma. Rev Recent Clin Trials. 2007 May;2(2):103-10. Review. PubMed PMID: 18473994.
29: Rizzieri DA, Feldman E, Dipersio JF, Gabrail N, Stock W, Strair R, Rivera VM, Albitar M, Bedrosian CL, Giles FJ. A phase 2 clinical trial of deforolimus (AP23573, MK-8669), a novel mammalian target of rapamycin inhibitor, in patients with relapsed or refractory hematologic malignancies. Clin Cancer Res. 2008 May 1;14(9):2756-62. PubMed PMID: 18451242.
30: Wilkes GM. Drug essentials mTOR inhibitors. Oncology (Williston Park). 2008 Apr;22(4 Suppl Nurse Ed):43-4. PubMed PMID: 19856563.
31: Gridelli C, Maione P, Rossi A. The potential role of mTOR inhibitors in non-small cell lung cancer. Oncologist. 2008 Feb;13(2):139-47. Review. PubMed PMID: 18305058.
32: Mita MM, Mita AC, Chu QS, Rowinsky EK, Fetterly GJ, Goldston M, Patnaik A, Mathews L, Ricart AD, Mays T, Knowles H, Rivera VM, Kreisberg J, Bedrosian CL, Tolcher AW. Phase I trial of the novel mammalian target of rapamycin inhibitor deforolimus (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies. J Clin Oncol. 2008 Jan 20;26(3):361-7. PubMed PMID: 18202410.
33: Cohen EE. mTOR: the mammalian target of replication. J Clin Oncol. 2008 Jan 20;26(3):348-9. PubMed PMID: 18202406.
34: Iwenofu OH, Lackman RD, Staddon AP, Goodwin DG, Haupt HM, Brooks JS. Phospho-S6 ribosomal protein: a potential new predictive sarcoma marker for targeted mTOR therapy. Mod Pathol. 2008 Mar;21(3):231-7. Epub 2007 Dec 21. PubMed PMID: 18157089.
35: Huang JJ, Lin TY. [mTOR signal pathway and its inhibitors in antitumor therapy: a review]. Ai Zheng. 2007 Dec;26(12):1397-403. Review. Chinese. PubMed PMID: 18076811.
36: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.
37: MacKenzie AR, von Mehren M. Mechanisms of mammalian target of rapamycin inhibition in sarcoma: present and future. Expert Rev Anticancer Ther. 2007 Aug;7(8):1145-54. Review. PubMed PMID: 18028023.
38: Wan X, Helman LJ. The biology behind mTOR inhibition in sarcoma. Oncologist. 2007 Aug;12(8):1007-18. Review. PubMed PMID: 17766661.
39: Mita MM, Tolcher AW. The role of mTOR inhibitors for treatment of sarcomas. Curr Oncol Rep. 2007 Jul;9(4):316-22. Review. PubMed PMID: 17588357.
40: von Mehren M. New therapeutics for soft-tissue sarcomas in adults. Oncology (Williston Park). 2007 Jan;21(1):123-6. PubMed PMID: 17313160.
41: Elit L. Drug evaluation: AP-23573--an mTOR inhibitor for the treatment of cancer. IDrugs. 2006 Sep;9(9):636-44. PubMed PMID: 16952072.
42: Smolewski P. Recent developments in targeting the mammalian target of rapamycin (mTOR) kinase pathway. Anticancer Drugs. 2006 Jun;17(5):487-94. Review. PubMed PMID: 16702804.

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